2,3-MDA hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(1,3-benzodioxol-4-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)5-8-3-2-4-9-10(8)13-6-12-9;/h2-4,7H,5-6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWWCWJNEWXJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C(=CC=C1)OCO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86029-48-3 | |
| Record name | 1,3-Benzodioxole-4-ethanamine, α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86029-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2,3-MDA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Methylenedioxyamphetamine (2,3-MDA) hydrochloride is a structural isomer of the more extensively studied psychoactive compound 3,4-methylenedioxyamphetamine (3,4-MDA). While both share a common amphetamine core, the seemingly minor shift in the position of the methylenedioxy group on the phenyl ring results in a distinct pharmacological profile. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the mechanism of action of 2,3-MDA. Due to the scarcity of direct research on this specific isomer, this document leverages a comparative pharmacological approach, drawing heavily on the well-established mechanisms of 3,4-MDA and its N-methylated derivative, 3,4-methylenedioxymethamphetamine (MDMA). This guide will detail what is known about 2,3-MDA's interactions with monoamine transporters, its subjective effects as determined by preclinical models, and the inferred signaling pathways based on its structural analogues. All quantitative data are presented in structured tables, and key experimental methodologies are described. Visualizations of relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding.
Introduction: The Significance of Isomeric Position in Pharmacology
The pharmacological effects of amphetamine derivatives are exquisitely sensitive to their chemical structure. Positional isomerism, as exemplified by the difference between 2,3-MDA and 3,4-MDA, can dramatically alter a compound's affinity and efficacy at various molecular targets, leading to distinct physiological and psychological effects. 2,3-MDA, also known as ortho-MDA, is described as a potent and long-lasting stimulant, but notably lacking the characteristic entactogenic effects associated with 3,4-MDA[1]. This divergence underscores the critical role of the methylenedioxy bridge's location in dictating the interaction with key neurochemical systems. This guide aims to synthesize the available data to provide a clear, albeit incomplete, picture of 2,3-MDA's mechanism of action.
Comparative Pharmacodynamics: 2,3-MDA in the Context of its Isomers
The primary mechanism of action for most substituted amphetamines involves their interaction with monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Amphetamine derivatives can act as either inhibitors of these transporters, preventing reuptake, or as substrates, leading to a reversal of the transporter's function and subsequent neurotransmitter efflux.
Data Presentation: Monoamine Transporter Inhibition
| Compound | SERT IC50 (µM) | NET IC50 (µM) |
| 2,3-MDMA | >10 | 1.3 ± 0.2 |
| 3,4-MDMA | 3.9 ± 0.4 | 1.2 ± 0.1 |
Data from Montgomery et al., 2007.[2]
The data clearly indicates that while 2,3-MDMA and 3,4-MDMA have comparable potencies at the norepinephrine transporter, 2,3-MDMA is significantly less potent at the serotonin transporter[2]. This reduced affinity for SERT likely accounts for the reported lack of entactogenic effects for 2,3-MDA, as these effects are strongly correlated with potent serotonin release mediated by SERT interaction[1].
For the more extensively studied 3,4-MDA, its mechanism is characterized as a serotonin-norepinephrine-dopamine releasing agent (SNDRA)[3]. It acts as a substrate for these transporters, inhibiting reuptake and promoting their reversal.
Inferred Mechanism of Action of 2,3-MDA Hydrochloride
Based on the available data, the mechanism of action of 2,3-MDA can be inferred as follows:
-
Primary Action as a Norepinephrine-Dopamine Releasing Agent: Given its stimulant properties and the data from its N-methylated analogue, 2,3-MDA is likely a potent norepinephrine and dopamine releasing agent. Its interaction with NET and DAT would lead to increased synaptic concentrations of these catecholamines, resulting in the observed stimulant effects such as increased alertness, energy, and locomotor activity.
-
Weak Serotonergic Activity: The significantly lower potency of the 2,3-isomer at SERT suggests that 2,3-MDA has weak serotonergic activity compared to its 3,4-counterpart. This would explain the absence of strong entactogenic or psychedelic effects, which are largely mediated by robust serotonin release and direct agonism at serotonin receptors.
-
Receptor Interactions: The direct receptor binding profile of 2,3-MDA has not been published. However, its structural isomer, 3,4-MDA, exhibits affinity for several serotonin and adrenergic receptors, which contributes to its complex pharmacological profile[3][4]. It is plausible that 2,3-MDA may also interact with these receptors, although likely with a different affinity profile.
Signaling Pathways
The following diagram illustrates the well-established signaling pathway for 3,4-MDA, which serves as a model for understanding the likely, though comparatively weaker in the serotonergic pathway, mechanism of 2,3-MDA.
Caption: Inferred mechanism of 2,3-MDA at a monoaminergic synapse.
Preclinical Behavioral Studies: Drug Discrimination
Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of a drug in animals. In this procedure, an animal is trained to recognize the internal state produced by a specific drug and to make a differential response to receive a reward.
Experimental Protocol: Two-Lever Drug Discrimination
-
Apparatus: Standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.
-
Subjects: Male Sprague-Dawley rats are typically used, maintained on a restricted diet to motivate responding for food reinforcement.
-
Training: Rats are trained to press one lever after an injection of the training drug (e.g., 3,4-MDA) and the other lever after an injection of saline. Correct lever presses are rewarded with a food pellet. Training continues until a high level of accuracy is achieved.
-
Substitution Tests: Once the discrimination is learned, test sessions are conducted with other drugs. The percentage of responses on the drug-appropriate lever is measured. If a test drug produces a high percentage of responses on the drug-appropriate lever, it is said to "substitute" for the training drug, indicating similar subjective effects.
In a two-lever drug discrimination study in rats, 2,3-MDA was found to generalize to 3,4-MDA, suggesting some shared subjective effects. However, unlike 3,4-MDA, 2,3-MDA did not generalize to the hallucinogen DOM (2,5-dimethoxy-4-methylamphetamine) or to amphetamine[5]. This finding further supports the notion that 2,3-MDA has a distinct pharmacological profile, likely with more subtle stimulant cues than amphetamine and lacking the prominent psychedelic effects of DOM and 3,4-MDA.
Caption: Workflow for a typical two-lever drug discrimination study.
Synthesis and Analytical Differentiation
The synthesis of 2,3-MDA and its differentiation from the 3,4-isomer are critical for research and forensic applications. Synthetic methods and spectroscopic and chromatographic data for 2,3-MDA and its N-substituted derivatives have been described, allowing for their unambiguous identification[6]. This is crucial for ensuring the purity of the compound used in pharmacological studies and for identifying it in forensic samples.
Conclusion and Future Directions
The current understanding of the mechanism of action of this compound is fragmentary and largely inferential. The available evidence strongly suggests that it functions primarily as a norepinephrine-dopamine releasing agent with significantly weaker effects on the serotonin system compared to its well-known isomer, 3,4-MDA. This profile is consistent with its classification as a stimulant with a notable lack of entactogenic properties.
To build a more complete picture of 2,3-MDA's pharmacology, future research should prioritize:
-
Quantitative in vitro pharmacology: A comprehensive receptor binding and transporter interaction study is needed to determine the binding affinities (Ki) and functional activities (IC50 for inhibition, EC50 for release) of 2,3-MDA at SERT, DAT, NET, and a wide range of neurotransmitter receptors.
-
In vivo neurochemistry: Microdialysis studies in conscious animals would provide direct evidence of the effects of 2,3-MDA on extracellular levels of serotonin, dopamine, and norepinephrine in various brain regions.
-
Metabolism and Toxicology: An investigation into the metabolic pathways of 2,3-MDA and the potential neurotoxicity of the parent compound and its metabolites is essential for a complete safety and risk assessment.
A deeper understanding of the structure-activity relationships of positional isomers like 2,3-MDA is not only of academic interest but also crucial for the development of novel therapeutics and for informing public health and safety policies regarding emerging psychoactive substances.
References
- 1. 2,3-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. 2,3-Methylenedioxymethamphetamine - Wikipedia [en.wikipedia.org]
- 3. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 4. Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dl.astm.org [dl.astm.org]
Synthesis and Characterization of 2,3-Methylenedioxyamphetamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-methylenedioxyamphetamine (2,3-MDA), an aromatic positional isomer of the more widely known 3,4-methylenedioxyamphetamine (MDA). This document details synthetic methodologies, analytical characterization protocols, and presents key quantitative data in a structured format to aid researchers in the unambiguous identification and study of this compound.
Synthesis of 2,3-Methylenedioxyamphetamine
The synthesis of 2,3-MDA typically proceeds from commercially available starting materials.[1][2] A common route involves the use of 2,3-methylenedioxybenzaldehyde as a precursor. The following sections detail a representative experimental protocol.
Experimental Protocol: Synthesis of 2,3-MDA
A frequently employed synthetic route for 2,3-MDA involves a multi-step process starting from a suitable precursor like 2,3-methylenedioxybenzaldehyde. The general scheme involves the formation of a nitrostyrene intermediate, followed by reduction to the corresponding amine.
Step 1: Nitrostyrene Formation A condensation reaction between 2,3-methylenedioxybenzaldehyde and nitroethane is performed to yield 1-(2,3-methylenedioxyphenyl)-2-nitropropene.
Step 2: Reduction to 2,3-MDA The resulting nitropropene is then reduced to the primary amine, 2,3-MDA. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4).
It is crucial for researchers to adhere to all applicable safety protocols and legal regulations when performing such syntheses, as MDA and its isomers are controlled substances in many jurisdictions.[3][4]
Characterization of 2,3-Methylenedioxyamphetamine
The unambiguous identification of 2,3-MDA requires a combination of spectroscopic and chromatographic techniques. These methods allow for differentiation from its positional isomer, 3,4-MDA, and other related compounds.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of 2,3-MDA. The chromatographic retention time and the mass spectrum provide a unique fingerprint for the molecule.[1][2][3]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as chloroform.[6]
-
Instrumentation: An Agilent gas chromatograph coupled with a mass spectrometer detector (or equivalent) is used.[6]
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is typically employed.[6]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[6]
-
Temperature Program: An oven temperature program is used to ensure adequate separation. A typical program might start at 100°C, ramp up to 300°C, and then hold for a few minutes.[6]
-
Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode, scanning a mass range of 30-550 amu.[6]
Under specific conditions, the derivatized form of 2,3-MDMA (a closely related compound) was shown to be easily separated from its 3,4-isomer.[3] Even without derivatization, chromatographic resolution can often distinguish between the two isomers.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the 2,3-MDA molecule, aiding in its structural confirmation.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterium oxide (D₂O), containing a reference standard like tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).[6]
-
Instrumentation: A 400 MHz NMR spectrometer is suitable for obtaining high-resolution spectra.[6]
-
Parameters: Key parameters include a 90° pulse angle and a sufficient delay between pulses to ensure full relaxation of the nuclei.[6]
Other Analytical Techniques
Other techniques such as infrared (IR) spectroscopy and thin-layer chromatography (TLC) can also be used for the characterization of 2,3-MDA, providing complementary information to GC-MS and NMR.[4]
Quantitative Data
The following tables summarize key quantitative data obtained from the characterization of 2,3-MDA and its N-methylated analog, 2,3-MDMA.
Table 1: GC-MS Data for 2,3-Methylenedioxymethamphetamine (as HCl salt) [6]
| Parameter | Value |
| Retention Time | 7.77 min |
| Major Mass Fragments (m/z) | 58, 135, 163, 192 |
Table 2: ¹H NMR Data for 2,3-Methylenedioxymethamphetamine (as HCl salt in D₂O) [6]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.30 | d | 3H | -CH₃ |
| 2.73 | s | 3H | N-CH₃ |
| 2.90 - 3.05 | m | 2H | -CH₂- |
| 3.58 - 3.63 | m | 1H | -CH- |
| 5.97 - 5.99 | m | 2H | O-CH₂-O |
| 6.80 - 6.90 | m | 3H | Aromatic-H |
Visualizations
The following diagrams illustrate the synthesis pathway of 2,3-MDA and a typical analytical workflow for its characterization.
Caption: Synthesis pathway of 2,3-Methylenedioxyamphetamine.
Caption: Analytical workflow for the characterization of 2,3-MDA.
References
- 1. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. dl.astm.org [dl.astm.org]
- 5. dl.astm.org [dl.astm.org]
- 6. swgdrug.org [swgdrug.org]
The Enigmatic Isomer: A Deep Dive into the Pharmacological Profile of 2,3-Methylenedioxyamphetamine (2,3-MDA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the pharmacological profile of 2,3-methylenedioxyamphetamine (2,3-MDA), a structural isomer of the more extensively studied 3,4-MDA. While research on 2,3-MDA is limited, this document synthesizes the available preclinical data to elucidate its mechanism of action, receptor interactions, and functional effects. By presenting the existing quantitative data in a structured format, detailing relevant experimental methodologies, and visualizing its neurochemical interactions, this guide aims to be a critical resource for researchers investigating novel psychoactive compounds and their therapeutic potential.
Introduction
2,3-Methylenedioxyamphetamine (2,3-MDA), also known as ortho-MDA, is a substituted phenethylamine and a positional isomer of 3,4-MDA. Unlike its well-characterized counterpart, which is known for its entactogenic and psychostimulant properties, 2,3-MDA is reported to be a stimulant with diminished entactogenic effects[1]. The subtle shift in the position of the methylenedioxy group on the phenyl ring results in a distinct pharmacological profile, highlighting the critical role of molecular geometry in drug-receptor interactions. This guide will delve into the known pharmacological characteristics of 2,3-MDA, offering a comparative perspective with its more famous isomer and providing a foundation for future research in this area.
Quantitative Pharmacological Data
The available quantitative data on the pharmacological profile of 2,3-MDA is sparse. However, valuable insights can be drawn from comparative studies on its close structural analog, 2,3-methylenedioxymethamphetamine (2,3-MDMA). The following table summarizes the inhibitory potency of 2,3-MDMA at the norepinephrine transporter (NET) and the serotonin transporter (SERT), in comparison to 3,4-MDMA.
Table 1: Monoamine Transporter Inhibition Profile of 2,3-MDMA and 3,4-MDMA
| Compound | Transporter | IC50 (μM) | Reference |
| 2,3-MDMA | NET | 6.2 | Montgomery et al., 2007 |
| 3,4-MDMA | NET | 6.6 | Montgomery et al., 2007 |
| 2,3-MDMA | SERT | 82 | Montgomery et al., 2007 |
| 3,4-MDMA | SERT | 34.8 | Montgomery et al., 2007 |
Data from a study by Montgomery et al. (2007) which used rat PC12 cells for NET and HEK293 cells for SERT uptake assays.
In Vivo Pharmacology: Drug Discrimination Studies
Drug discrimination paradigms in animal models provide valuable insights into the subjective effects of a compound. In a key study, rats trained to discriminate 3,4-MDA from saline also recognized 2,3-MDA, suggesting overlapping subjective effects. However, these rats did not generalize the response to the hallucinogen DOM (2,5-dimethoxy-4-methylamphetamine) or to amphetamine[2][3]. This indicates that while 2,3-MDA shares some perceptual qualities with its 3,4-isomer, its subjective effects are distinct from those of classical hallucinogens and stimulants.
Postulated Mechanism of Action and Signaling Pathways
Based on the limited available data and its structural similarity to other phenethylamines, the primary mechanism of action of 2,3-MDA is likely centered on its interaction with monoamine transporters. The data from its N-methylated analog, 2,3-MDMA, suggests a potent inhibition of the norepinephrine transporter and a weaker inhibition of the serotonin transporter. This profile is consistent with its reported stimulant effects.
The following diagram illustrates the postulated interaction of 2,3-MDA with presynaptic monoamine transporters, leading to an increase in synaptic neurotransmitter levels.
Experimental Protocols
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
Neurotransmitter Uptake Assays
These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into cells.
Discussion and Future Directions
The current understanding of the pharmacological profile of 2,3-MDA is incomplete. While it is characterized as a stimulant, the precise molecular targets and their downstream effects remain to be fully elucidated. The available data suggests a preferential interaction with the norepinephrine transporter over the serotonin transporter, which aligns with its stimulant properties and lack of significant entactogenic effects.
Future research should prioritize a comprehensive in vitro pharmacological characterization of 2,3-MDA. This would involve:
-
Broad Receptor Screening: Determining the binding affinities (Ki) of 2,3-MDA at a wide range of monoaminergic receptors (dopamine, serotonin, and adrenergic subtypes) and transporters.
-
Functional Assays: Quantifying the functional activity of 2,3-MDA as a neurotransmitter releaser and/or reuptake inhibitor for dopamine, serotonin, and norepinephrine.
-
In Vivo Studies: Expanding on the initial drug discrimination studies to include other behavioral paradigms that can assess stimulant, anxiogenic/anxiolytic, and reinforcing effects.
-
Metabolic Profiling: Identifying the major metabolites of 2,3-MDA and characterizing their pharmacological activity.
Conclusion
2,3-Methylenedioxyamphetamine represents an intriguing structural isomer of 3,4-MDA with a distinct, yet largely uncharacterized, pharmacological profile. The limited evidence points towards a stimulant with a preference for the norepinephrine transporter. A more thorough investigation into its molecular pharmacology is warranted to fully understand its mechanism of action and to assess any potential therapeutic or toxicological implications. This guide serves as a foundational document to stimulate and direct future research into this enigmatic compound.
References
The Discovery and Early History of 3,4-Methylenedioxyamphetamine (MDA)
An in-depth analysis of the available scientific literature reveals a significant lack of information on a compound specifically designated as "ortho-MDA" (ortho-methylenedioxyamphetamine). The vast majority of research has been conducted on its isomer, 3,4-methylenedioxyamphetamine (3,4-MDA), a well-known entactogen, stimulant, and psychedelic. This guide will address the discovery and history of MDA, focusing on the extensively studied 3,4-isomer, while also exploring potential interpretations of the "ortho" designation based on available chemical literature.
3,4-MDA was first synthesized in 1910 by Carl Mannich and W. Jacobsohn.[1] However, its psychoactive effects were not documented until July 1930, when Gordon Alles self-administered a 126 mg dose and experienced hallucinogenic effects, a sense of well-being, and euphoria.[1] Alles later licensed the drug to the pharmaceutical company Smith, Kline & French.[1]
Initial scientific interest in 3,4-MDA centered on its potential therapeutic applications. Animal testing began in 1939, followed by human trials in 1941 to explore its use in treating Parkinson's disease.[1] However, it was found to be detrimental for individuals with this condition.[1] Between 1949 and 1957, Smith, Kline & French administered the drug to over five hundred human subjects in studies investigating its potential as an antidepressant and appetite suppressant.[1] The United States Army also experimented with 3,4-MDA under the codename EA-1298 in its search for a "truth drug" or incapacitating agent.[1]
Interpreting "ortho-MDA": Potential Isomers and Derivatives
The term "ortho-MDA" is not standard chemical nomenclature. In organic chemistry, "ortho," "meta," and "para" are used to describe the substitution patterns on a benzene ring. For methylenedioxyamphetamine, the methylenedioxy group and the amphetamine side chain can be arranged in different positions. The commonly known MDA is the 3,4-isomer, which corresponds to a "para" and "meta" relationship between the substituents and the side chain attachment point, not a simple "ortho" relationship.
A possible interpretation of "ortho-MDA" could refer to an isomer where the methylenedioxy group is in a different position relative to the amphetamine side chain, such as 2,3-methylenedioxyamphetamine. However, there is a scarcity of scientific literature on this specific isomer.
Another interpretation could be a ring-methylated derivative of 3,4-MDA. Research has been conducted on such compounds. For instance, a study on the synthesis and pharmacological evaluation of three isomeric ring-methylated derivatives of 3,4-MDA has been published.[2] These compounds were investigated as monoamine-releasing agents and serotonin agonists.[2]
Synthesis of 3,4-Methylenedioxyamphetamine (MDA)
Various synthetic routes for 3,4-MDA have been developed. One common method involves the use of helional as a precursor. Two primary methods utilizing hydroxylamine as the nitrogen source have been investigated.[3][4] One approach involves the addition of hydroxylamine to helional to form an amide intermediate (α-methyl-3,4-methylenedioxyphenylpropionamide, MMDPPA), which is then converted to 3,4-MDA.[4] This method can also generate a nitrile by-product, which can reduce the overall yield.[4]
Another synthetic pathway utilizes a condensation reaction, followed by a Beckmann rearrangement and then a Hofmann rearrangement.[5]
The synthesis of 3,4-MDA can also be achieved from isosafrole. The initial oxygenation of the conjugated double bond in isosafrole produces a number of products, with the distribution of these products varying depending on the reaction solvent.[5]
Below is a generalized workflow for the synthesis of 3,4-MDA from helional.
Caption: Generalized workflow for the synthesis of 3,4-MDA from helional.
Pharmacological Profile of 3,4-Methylenedioxyamphetamine (MDA)
3,4-MDA is pharmacologically classified as a serotonin–norepinephrine–dopamine releasing agent (SNDRA) and a serotonin 5-HT₂ receptor agonist.[1] Its primary mechanism of action involves the release of these key neurotransmitters, leading to its characteristic psychoactive effects.
The subjective effects of 3,4-MDA include euphoria, enhanced empathy, emotional amplification, and a sense of well-being.[1] These entactogenic effects led to it being colloquially known as the "love drug."[1] It also produces mild psychedelic effects, such as brightened colors and closed-eye visuals.[1]
The duration of action of 3,4-MDA is reported to be approximately 6 to 8 hours, with an elimination half-life of 10.9 hours.[1]
The following diagram illustrates the primary signaling pathway affected by 3,4-MDA.
Caption: Simplified signaling pathway of 3,4-MDA in a monoaminergic synapse.
Quantitative Pharmacological Data
Due to the limited research on isomers other than 3,4-MDA, a comprehensive table of comparative quantitative data is not feasible. However, studies on ring-methylated derivatives of 3,4-MDA have provided some data on their potency as serotonin-releasing agents. For example, the 2-methyl and 5-methyl derivatives of 3,4-MDA were found to be more potent and selective in inhibiting [³H]-serotonin accumulation in rat brain synaptosomal preparations compared to the parent compound.[2]
| Compound | Potency (IC₅₀) for [³H]5-HT uptake inhibition |
| 3,4-MDA | Data not specified in abstract |
| 2-methyl-MDA | More potent than 3,4-MDA |
| 5-methyl-MDA | More potent than 3,4-MDA |
| Data from a study on rat brain synaptosomes.[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological evaluation of these compounds are outlined in the primary research articles. For instance, the synthesis of ring-methylated derivatives of 3,4-MDA would involve specific chemical reactions and purification steps as described in the relevant medicinal chemistry literature.[2] Pharmacological assays, such as radioligand binding studies and in vivo drug discrimination tests in animal models, are also described in detail in these publications.[2]
In Vitro [³H]-Serotonin Uptake Assay: A typical protocol would involve the preparation of synaptosomes from rat brain tissue. These synaptosomes would then be incubated with varying concentrations of the test compounds (e.g., 3,4-MDA and its derivatives) and a fixed concentration of radiolabeled serotonin ([³H]5-HT). The ability of the test compounds to inhibit the uptake of [³H]5-HT into the synaptosomes is then measured, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the uptake) is calculated.
Conclusion
While the term "ortho-MDA" does not correspond to a well-documented compound in the scientific literature, the extensive research on 3,4-MDA provides a rich history of its discovery, synthesis, and pharmacological investigation. The exploration of related compounds, such as ring-methylated derivatives, continues to shed light on the structure-activity relationships of this class of psychoactive substances. Further research would be necessary to fully characterize any potential "ortho" isomers of MDA and to understand their unique pharmacological profiles.
References
- 1. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and pharmacological evaluation of ring-methylated derivatives of 3,4-(methylenedioxy)amphetamine (MDA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Neurochemical Properties of 2,3-Methylenedioxyamphetamine (2,3-MDA) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Methylenedioxyamphetamine (2,3-MDA) is a positional isomer of the more widely studied 3,4-methylenedioxyamphetamine (MDA). While sharing a common amphetamine backbone, the seemingly subtle shift of the methylenedioxy group from the 3,4- to the 2,3-position on the phenyl ring results in a distinct neurochemical profile. This technical guide provides a comprehensive overview of the currently available data on the neurochemical properties of 2,3-MDA hydrochloride. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the structure-activity relationships of psychoactive compounds. This document summarizes quantitative data on its interaction with monoamine transporters, discusses its behavioral pharmacology based on preclinical studies, and outlines relevant experimental methodologies. Due to the limited research focused specifically on 2,3-MDA, this guide also incorporates comparative data from its better-known isomer, 3,4-MDA, and its N-methylated analog, 2,3-MDMA, to provide a broader context for its potential neuropharmacological effects.
Introduction
Substituted amphetamines are a broad class of compounds with diverse pharmacological effects, ranging from therapeutic applications as stimulants and anorectics to their use as recreational drugs. The specific neurochemical properties of these molecules are highly sensitive to the nature and position of substituents on the phenyl ring and the amphetamine side chain. 2,3-Methylenedioxyamphetamine (2,3-MDA), a structural isomer of 3,4-MDA, represents an interesting case study in the structure-activity relationships of this class of compounds. While 3,4-MDA is known for its potent effects on the serotonin system and its classification as an entactogen and psychedelic, preliminary data on 2,3-MDA suggests a divergent pharmacological profile. This guide aims to collate and present the existing technical information on this compound to facilitate further research and understanding of its unique neurochemical properties.
Interaction with Monoamine Transporters
The primary mechanism of action for many amphetamine derivatives involves their interaction with monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Amphetamines can act as substrates for these transporters, leading to competitive inhibition of reuptake and, in many cases, transporter-mediated reverse transport (efflux) of neurotransmitters.
Limited direct data exists for 2,3-MDA's interaction with monoamine transporters. However, a study on its N-methylated analog, 2,3-methylenedioxymethamphetamine (2,3-MDMA), provides valuable insight. This study compared the potency of 2,3-MDMA and its well-known isomer, 3,4-MDMA (ecstasy), as inhibitors of norepinephrine and serotonin transport in mammalian cell lines.
Table 1: Comparative Potencies of MDMA Isomers as Inhibitors of Norepinephrine and Serotonin Transporters [1]
| Compound | Norepinephrine Transporter (NET) IC50 (μM) | Serotonin Transporter (SERT) IC50 (μM) |
| 3,4-MDMA | 6.6 | 34.8 |
| 2,3-MDMA | 6.2 | 82 |
IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity.
These data indicate that while 2,3-MDMA is equipotent to 3,4-MDMA in inhibiting the norepinephrine transporter, it is significantly less potent at the serotonin transporter[1]. This suggests that the position of the methylenedioxy group has a profound impact on the interaction with SERT, a key determinant of the characteristic effects of 3,4-MDA and 3,4-MDMA.
Receptor Binding Affinity
Table 2: Receptor Binding Profile of 3,4-MDA
| Receptor | Ki (nM) |
| 5-HT1A | ~4,000-5,000 |
| 5-HT2A | ~1,000 |
| α2A-Adrenergic | ~4,000-5,000 |
| α2B-Adrenergic | Data not available |
| α2C-Adrenergic | Data not available |
| Dopamine D1 | >10,000 |
| Dopamine D2 | >10,000 |
Ki values represent the equilibrium dissociation constant and are inversely proportional to binding affinity. Data is compiled from various sources and should be considered approximate.
Behavioral Pharmacology
Drug discrimination studies in animals are a valuable tool for characterizing the subjective effects of novel compounds. In these studies, animals are trained to recognize the internal state produced by a specific drug and differentiate it from a placebo or other drugs.
A key study investigating the behavioral effects of 2,3-MDA utilized a two-lever drug discrimination task in rats. The study found that rats trained to discriminate the hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM) or the stimulant d-amphetamine from saline did not generalize to 2,3-MDA. This is in stark contrast to 3,4-MDA, which did produce generalization to both DOM and amphetamine in the same study. Interestingly, 2,3-MDA did generalize to 3,4-MDA, suggesting some shared subjective effects, but the lack of generalization to the primary training drugs indicates a distinct and potentially novel psychoactive profile for 2,3-MDA.
Synthesis and Characterization
The synthesis of 2,3-methylenedioxyamphetamine has been described in the forensic science literature, primarily for the purpose of creating analytical standards to differentiate it from its illicitly produced 3,4-isomer.
A general synthetic route involves the following key steps:
-
Starting Material: 2,3-Methylenedioxybenzaldehyde.
-
Nitropropene Formation: Condensation of the aldehyde with nitroethane to form 1-(2,3-methylenedioxyphenyl)-2-nitropropene.
-
Reduction: Reduction of the nitropropene to the corresponding amine, 2,3-methylenedioxyamphetamine.
-
Salt Formation: Conversion of the freebase to the hydrochloride salt for improved stability and handling.
Analytical Characterization: Spectroscopic and chromatographic techniques are essential for the unambiguous identification and differentiation of 2,3-MDA from its isomers. Key analytical data includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical structure.
-
Infrared (IR) Spectroscopy: The vibrational frequencies (Vmax) of key functional groups can be used for identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides retention time and fragmentation patterns for identification and quantification.
Experimental Protocols & Methodologies
Monoamine Transporter Inhibition Assay
This in vitro assay is used to determine the potency of a compound in inhibiting the reuptake of monoamines by their respective transporters.
Workflow for a typical monoamine transporter inhibition assay.
Protocol Outline:
-
Cell Culture: Mammalian cells (e.g., HEK293) are stably transfected to express the human serotonin, dopamine, or norepinephrine transporter.
-
Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
Radiolabeled Substrate Addition: A radiolabeled substrate (e.g., [3H]5-HT for SERT) is added to initiate the uptake reaction.
-
Termination of Uptake: After a defined incubation period, uptake is terminated by rapid filtration through glass fiber filters, which traps the cells while allowing the unbound radiolabeled substrate to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis.
Drug Discrimination Study
This behavioral assay assesses the subjective effects of a compound in animals.
Logical workflow of a drug discrimination study.
Protocol Outline:
-
Apparatus: A standard operant conditioning chamber with two levers and a food dispenser.
-
Subjects: Typically rats or pigeons, food-deprived to motivate responding.
-
Training: Animals are trained to press one lever after receiving an injection of a known drug (e.g., d-amphetamine) and the other lever after receiving a saline injection. Correct lever presses are rewarded with food.
-
Testing: Once the animals have learned the discrimination, they are given a test compound (e.g., 2,3-MDA) and the percentage of responses on each lever is recorded.
-
Data Analysis: "Generalization" is said to occur if the animal predominantly presses the drug-appropriate lever after receiving the test compound, indicating similar subjective effects.
Discussion and Future Directions
The available data, though limited, strongly suggest that this compound possesses a neurochemical profile distinct from its more extensively studied isomer, 3,4-MDA. The reduced potency of its N-methylated analog at the serotonin transporter is a key finding that likely translates to a different behavioral and subjective effects profile for 2,3-MDA itself. The lack of generalization to either a classic stimulant or a hallucinogen in drug discrimination studies further supports this notion.
To build a more complete understanding of 2,3-MDA's neuropharmacology, several key areas of research need to be addressed:
-
Comprehensive Receptor Binding Profile: A thorough investigation of the binding affinities of 2,3-MDA at a wide range of serotonin, dopamine, and adrenergic receptor subtypes is crucial. This would provide a detailed map of its potential molecular targets.
-
In Vitro Functional Assays: Studies measuring the effects of 2,3-MDA on neurotransmitter release and reuptake in synaptosomal preparations or cell-based assays are needed to determine its functional activity at monoamine transporters.
-
In Vivo Neurochemical Studies: Microdialysis studies in awake, freely moving animals could directly measure the effects of 2,3-MDA on extracellular levels of serotonin, dopamine, and norepinephrine in different brain regions.
-
Stereospecific Analysis: The synthesis and pharmacological evaluation of the individual enantiomers of 2,3-MDA would provide a deeper understanding of its structure-activity relationships, as many amphetamines exhibit stereospecific activity.
Conclusion
2,3-Methylenedioxyamphetamine hydrochloride is a fascinating compound that highlights the profound impact of isomeric position on neurochemical properties. The current body of evidence suggests a departure from the classic serotonergic effects of its 3,4-isomer, pointing towards a potentially unique pharmacological profile. While significant gaps in our knowledge remain, the data presented in this guide provide a foundation for future research into this intriguing molecule. Further investigation is warranted to fully elucidate its mechanism of action and potential effects, which will contribute to a more comprehensive understanding of the structure-activity relationships governing the diverse pharmacology of substituted amphetamines.
References
Technical Guide: 2,3-Methylenedioxyamphetamine (2,3-MDA) Hydrochloride - Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for 2,3-Methylenedioxyamphetamine hydrochloride (2,3-MDA HCl). Due to the limited availability of in-depth studies on this specific isomer, this document combines reported data with generalized, detailed experimental protocols commonly employed in the pharmaceutical and chemical research sectors for the characterization of such compounds.
Compound Information
| Parameter | Value |
| Chemical Name | α-methyl-1,3-Benzodioxole-4-ethanamine, monohydrochloride |
| Synonyms | 2,3-Methylenedioxyamphetamine HCl, ortho-MDA |
| CAS Number | 86029-48-3[1] |
| Molecular Formula | C₁₀H₁₃NO₂ • HCl[1] |
| Formula Weight | 215.7 g/mol [1] |
| Formulation | A crystalline solid[1] |
Solubility Data
Quantitative solubility data for 2,3-MDA hydrochloride has been reported in several common laboratory solvents. The following table summarizes the available information. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes, which have not been extensively documented for this compound.
| Solvent | Reported Solubility |
| Dimethylformamide (DMF) | 10 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[1] |
| Ethanol | 16 mg/mL[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 5 mg/mL[1] |
Stability Data
Detailed stability studies for this compound under various conditions such as a range of temperatures, pH values, and light exposure are not extensively published. However, a general stability profile is available from commercial suppliers.
| Storage Condition | Reported Stability |
| -20°C | ≥ 5 years[1] |
For related compounds like 3,4-MDA, studies have shown stability in various biological matrices when stored at -20°C for extended periods.
Experimental Protocols
The following sections outline generalized experimental protocols for determining the solubility and stability of a compound like this compound. These are based on standard laboratory practices and methodologies described for similar analytes.
Solubility Determination Protocol (Shake-Flask Method)
The shake-flask method is a common technique for determining thermodynamic solubility.
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, PBS) in a sealed container.
-
The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
The saturated solution is allowed to stand to allow for the sedimentation of the excess solid.
-
An aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).
-
-
Quantification of Solute:
-
The concentration of this compound in the filtered supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.
-
Stability Indicating Study Protocol
A stability-indicating study is designed to assess how the quality of a substance varies over time under the influence of environmental factors.
-
Sample Preparation:
-
Solutions of this compound are prepared in the desired media (e.g., aqueous buffers of different pH, organic solvents).
-
The samples are stored under various conditions, including:
-
Temperature: Refrigerated (2-8°C), room temperature (25°C), and accelerated conditions (e.g., 40°C).
-
Humidity: Controlled humidity chambers (e.g., 75% RH).
-
Light: Exposure to UV and fluorescent light in a photostability chamber. Control samples are kept in the dark.
-
-
-
Time Points for Analysis:
-
Samples are analyzed at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months).
-
-
Analytical Method:
-
A stability-indicating analytical method, typically HPLC, is used. This method must be able to separate the intact drug from any potential degradation products.
-
The method should be validated for specificity, linearity, accuracy, and precision.
-
-
Data Analysis:
-
The concentration of this compound is determined at each time point.
-
The appearance of any degradation products is monitored.
-
The rate of degradation can be calculated to determine the shelf-life of the compound under the tested conditions.
-
Visualizations
The following diagrams illustrate the generalized workflows for the experimental protocols described above.
Caption: A generalized workflow for determining the thermodynamic solubility of this compound.
Caption: A generalized workflow for conducting a stability-indicating study of this compound.
References
An In-depth Technical Guide to the Molecular Structure and Properties of 2,3-Methylenedioxyamphetamine (2,3-MDA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Methylenedioxyamphetamine (2,3-MDA), a positional isomer of the more widely known 3,4-MDA, is a synthetic compound with stimulant properties. While less studied than its 3,4-isomer, understanding the molecular structure and properties of 2,3-MDA is crucial for forensic science, toxicology, and drug development research. This technical guide provides a comprehensive overview of the core characteristics of 2,3-MDA, including its molecular structure, physicochemical properties, and available pharmacological data. Detailed experimental protocols for its characterization and visualizations of relevant biochemical pathways are also presented to facilitate further research and understanding of this compound.
Molecular Structure and Chemical Properties
2,3-MDA, also known as ortho-MDA, is an amphetamine derivative characterized by a methylenedioxy group attached to the 2 and 3 positions of the phenyl ring.[1] This structural arrangement distinguishes it from its more common isomer, 3,4-MDA, where the methylenedioxy group is at the 3 and 4 positions.[2] This difference in substitution significantly influences its chemical and pharmacological properties.
The chemical formula for 2,3-MDA is C₁₀H₁₃NO₂, and it has a molar mass of 179.219 g/mol .[1] The hydrochloride salt of 2,3-MDA has a molecular formula of C₁₀H₁₃NO₂ • HCl and a molecular weight of 215.7.[3]
Table 1: Physicochemical Properties of 2,3-MDA and its Hydrochloride Salt
| Property | 2,3-MDA | 2,3-MDA Hydrochloride | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₄ClNO₂ | [1][4][5] |
| Molecular Weight | 179.22 g/mol | 215.68 g/mol | [1][4][5] |
| Appearance | Yellow oil or white crystalline solid | Crystalline solid | [6] |
| Melting Point | 32°C | Not explicitly stated for 2,3-MDA, but related compounds have defined melting points. | [6] |
| Solubility | Not explicitly stated | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 16 mg/ml, PBS (pH 7.2): 5 mg/ml | [3] |
| UV Absorption Maxima (in 0.1N H₂SO₄) | 234 nm (shoulder), 283 nm | Not explicitly stated, but expected to be similar to the freebase. | [3][6] |
Spectroscopic and Chromatographic Characterization
The unambiguous identification of 2,3-MDA and its differentiation from 3,4-MDA is critical in forensic analysis. Spectroscopic and chromatographic techniques are essential for this purpose.[2][6]
2.1. Infrared (IR) Spectroscopy
IR spectroscopy can distinguish between the 2,3 and 3,4 isomers based on the out-of-plane bending frequencies characteristic of their aromatic substitution patterns.[6] 2,3-MDA exhibits a moderate absorption band around 780 cm⁻¹, which is indicative of a 1,2,3-substituted aromatic ring. In contrast, 3,4-MDA shows strong absorption bands at 820 and 870 cm⁻¹, characteristic of a 1,2,4-substituted aromatic ring.[6]
2.2. Mass Spectrometry (MS)
In mass spectrometry, both 2,3-MDA and 3,4-MDA produce a base peak at m/z 44, resulting from cleavage adjacent to the amine group.[6] However, they can be differentiated by the presence of other prominent ions. For instance, 3,4-MDA shows a significant ion at m/z 136, which is very weak in the mass spectrum of 2,3-MDA.[6] Tandem mass spectrometry (MS-MS) provides even more definitive structural information, allowing for the unequivocal differentiation of the two isomers.[7]
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
While proton NMR (¹H NMR) shows a poorly resolved aromatic pattern for both isomers, making them difficult to distinguish, Carbon-13 NMR (¹³C NMR) is a more powerful tool for differentiating between 2,3- and 3,4-MDA due to its ability to clearly distinguish the aromatic substitution patterns.[6]
2.4. Gas Chromatography (GC)
Gas chromatography is an effective method for separating 2,3-MDA and 3,4-MDA, with the two isomers exhibiting significantly different retention times on various GC columns.[6][8]
Synthesis and Experimental Protocols
The synthesis of 2,3-MDA is a key process for obtaining the compound for research and forensic standard preparation. While detailed proprietary synthesis methods are not always publicly available, general synthetic routes for methylenedioxyamphetamines have been described.[2]
3.1. General Synthesis Outline
A plausible synthetic route to 2,3-MDA would likely start from a precursor molecule containing the 2,3-methylenedioxybenzene moiety. A common method for synthesizing amphetamine analogs involves the reductive amination of a corresponding phenyl-2-propanone.
3.2. Experimental Protocol: Spectroscopic Analysis
The following outlines a general protocol for the spectroscopic characterization of synthesized 2,3-MDA.
3.2.1. Sample Preparation
-
For IR spectroscopy, the hydrochloride salt of 2,3-MDA can be prepared as a KBr pellet.[6]
-
For UV-Vis spectroscopy, a solution of 2,3-MDA is prepared in 0.1N sulfuric acid.[6]
-
For Mass Spectrometry, the sample can be introduced directly or after chromatographic separation.
-
For NMR spectroscopy, the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O for the hydrochloride salt).
3.2.2. Instrumentation and Analysis
-
Infrared Spectroscopy: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: A UV-Vis spectrophotometer is used to measure the absorbance of the solution, typically from 200 to 400 nm.
-
Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is commonly employed. The sample is injected into a GC for separation, and the eluent is then introduced into the mass spectrometer for ionization and analysis.[8]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
Pharmacology and Biological Activity
The pharmacological data specifically for 2,3-MDA is limited compared to its 3,4-isomer. However, based on its structural similarity to other amphetamines, it is expected to act as a central nervous system stimulant.[2] It is described as a fairly potent and long-lasting stimulant, but with little to no entactogenic effects associated with 3,4-MDA.[1]
4.1. Monoamine Transporter Inhibition
Table 2: Comparative Monoamine Transporter Inhibition of MDMA Isomers
| Compound | Transporter | IC₅₀ (µM) | Reference(s) |
| 2,3-MDMA | NET | 6.2 | [10] |
| SERT | 82 | [10] | |
| 3,4-MDMA | NET | 6.6 | [10] |
| SERT | 34.8 | [10] |
Based on this, it is plausible that 2,3-MDA also interacts with these transporters.
4.2. Experimental Protocol: In Vitro Transporter Inhibition Assay
This protocol outlines a general method for determining the inhibitory potency of 2,3-MDA on monoamine transporters using mammalian cell lines stably expressing the human transporters.
4.2.1. Cell Culture
-
HEK293 cells stably transfected with human SERT, DAT, or NET are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
4.2.2. Radioligand Uptake Assay
-
Cells are plated in 96-well plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and cells are washed with a Krebs-Ringer-HEPES buffer.
-
Cells are pre-incubated with varying concentrations of 2,3-MDA (or a vehicle control) for a specified time at 37°C.
-
A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET) is added to each well.
-
Uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the radioactivity in the lysate is measured using a scintillation counter.
4.2.3. Data Analysis
-
The percentage of inhibition of radioligand uptake is calculated for each concentration of 2,3-MDA.
-
The IC₅₀ value (the concentration of 2,3-MDA that inhibits 50% of the specific uptake) is determined by non-linear regression analysis of the concentration-response curve.
Toxicology and Metabolism
The physiological and toxicological properties of 2,3-MDA are not well-known.[3] However, like other amphetamines, it is expected to be metabolized in the liver, potentially by cytochrome P450 enzymes. The metabolism of the related compound 3,4-MDA involves N-demethylation to its primary amine, and it can also undergo demethylenation.[11] It is plausible that 2,3-MDA follows similar metabolic pathways. The metabolites of 3,4-MDA can contribute to its overall pharmacological and toxicological effects, including potential neurotoxicity.[12]
Conclusion
2,3-Methylenedioxyamphetamine is a structurally interesting positional isomer of 3,4-MDA. While its pharmacological and toxicological profiles are not as extensively studied, the available data indicate that it is a central nervous system stimulant. The analytical techniques described in this guide, including IR, MS, NMR, and GC, are crucial for its unambiguous identification and differentiation from its more common isomer. Further research is needed to fully elucidate the receptor binding profile, in vivo effects, and metabolic fate of 2,3-MDA. The experimental protocols and conceptual diagrams provided herein offer a framework for researchers to build upon in their investigations of this and other related psychoactive compounds.
References
- 1. 2,3-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. dl.astm.org [dl.astm.org]
- 3. caymanchem.com [caymanchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Synthesis of 2,3- and 3,4-methylenedioxyphenylalkylamines and their regioisomeric differentiation by mass spectral analysis using GC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 2,3-Methylenedioxymethamphetamine - Wikipedia [en.wikipedia.org]
- 10. caymanchem.com [caymanchem.com]
- 11. jcami.eu [jcami.eu]
- 12. Glial cell response to 3,4-(+/-)-methylenedioxymethamphetamine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Binding Affinities of 2,3-Methylenedioxyamphetamine (2,3-MDA) at Monoamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro binding affinities of 2,3-methylenedioxyamphetamine (2,3-MDA) at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). While quantitative data for 2,3-MDA's interaction with SERT and NET are available and presented herein, a thorough literature search did not yield specific binding affinity (Ki) or functional inhibition (IC50) values for its activity at the dopamine transporter. This document summarizes the existing data, details the experimental protocols for determining monoamine transporter binding affinities, and provides visualizations of the experimental workflow and the underlying principles of competitive binding assays.
Introduction
2,3-Methylenedioxyamphetamine (2,3-MDA) is a positional isomer of the more widely studied entactogen, 3,4-MDA. The pharmacological profile of amphetamine derivatives is critically dependent on their interaction with the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. The affinity of a compound for these transporters is a key determinant of its psychoactive and physiological effects. This guide focuses on the in vitro binding characteristics of 2,3-MDA at these three critical transporters.
Quantitative Binding Affinity Data
The inhibitory potency of 2,3-MDA at the norepinephrine and serotonin transporters has been characterized in vitro. However, despite a comprehensive search of scientific literature, no quantitative data for the binding affinity or inhibitory concentration of 2,3-MDA at the dopamine transporter (DAT) could be identified.
The available data for SERT and NET are summarized in the table below. These values were determined using radioligand uptake inhibition assays in mammalian cell lines expressing the respective human transporters.
| Transporter | Compound | IC50 (µM) |
| Norepinephrine Transporter (NET) | 2,3-MDA | 6.6 |
| Serotonin Transporter (SERT) | 2,3-MDA | 82 |
| Dopamine Transporter (DAT) | 2,3-MDA | Data Not Available |
IC50 (half maximal inhibitory concentration) values indicate the concentration of the compound required to inhibit 50% of the radiolabeled substrate uptake.
Experimental Protocols
The determination of in vitro binding affinities of compounds at monoamine transporters is typically achieved through radioligand binding assays or uptake inhibition assays. The following is a generalized protocol based on common methodologies cited in the field.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays directly measure the affinity of a test compound for a transporter by competing with a radiolabeled ligand known to bind to the target.
3.1.1. Materials:
-
Cell Lines: Human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the human SERT, NET, or DAT.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the cultured cells. The final membrane pellet is resuspended in an appropriate buffer.
-
Radioligands:
-
For SERT: [³H]citalopram or [³H]paroxetine
-
For NET: [³H]nisoxetine or [³H]mazindol
-
For DAT: [³H]WIN 35,428 or [³H]GBR 12935
-
-
Test Compound: 2,3-MDA in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand for the respective transporter (e.g., imipramine for SERT, desipramine for NET, cocaine for DAT).
-
Assay Buffer: Typically a Tris-based buffer with appropriate salts (e.g., NaCl, KCl, MgCl₂).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
3.1.2. Procedure:
-
Incubation: In a multi-well plate, the cell membrane preparation is incubated with the radioligand and varying concentrations of the test compound (2,3-MDA).
-
Control Wells:
-
Total Binding: Membranes and radioligand only.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of a non-radiolabeled competitor.
-
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for the test compound is determined by non-linear regression analysis of the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Uptake Inhibition Assay (General Protocol)
Uptake inhibition assays measure the functional ability of a test compound to block the transport of a radiolabeled substrate into cells.
3.2.1. Materials:
-
Cell Lines: As described in 3.1.1.
-
Radiolabeled Substrates:
-
For SERT: [³H]5-HT (serotonin)
-
For NET: [³H]norepinephrine
-
For DAT: [³H]dopamine
-
-
Test Compound: 2,3-MDA in a range of concentrations.
-
Inhibitors for Non-specific Uptake: Specific inhibitors for the other transporters to ensure measurement is specific to the transporter of interest.
-
Assay Buffer: A buffer that supports cell viability and transporter function (e.g., Krebs-Ringer-HEPES).
3.2.2. Procedure:
-
Cell Plating: Cells are plated in multi-well plates and allowed to adhere.
-
Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound (2,3-MDA) or buffer.
-
Initiation of Uptake: The radiolabeled substrate is added to initiate the uptake process.
-
Incubation: The cells are incubated for a short period to allow for substrate transport.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
Quantification: The amount of radiolabeled substrate taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the specific substrate uptake, is determined by non-linear regression.
Mandatory Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a radioligand binding assay.
Principle of Competitive Binding at a Monoamine Transporter
Caption: Competitive binding at a monoamine transporter.
Discussion
The available in vitro data indicates that 2,3-MDA has a significantly lower potency for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET). The lack of data for the dopamine transporter (DAT) is a critical gap in understanding the complete pharmacological profile of this compound. Structure-activity relationships among MDA analogs suggest that the position of the methylenedioxy group on the phenyl ring can dramatically influence affinity and selectivity for the monoamine transporters. Further research is warranted to elucidate the interaction of 2,3-MDA with DAT to enable a more comprehensive assessment of its potential physiological and psychoactive effects.
Conclusion
This technical guide has summarized the currently available in vitro binding affinity data for 2,3-MDA at the serotonin and norepinephrine transporters and has provided detailed, generalized protocols for the experimental determination of these values. A significant finding is the absence of published data for the interaction of 2,3-MDA with the dopamine transporter. The provided visualizations offer a clear understanding of the experimental workflow and the principles of competitive binding assays, which are fundamental to the pharmacological characterization of novel compounds. This document serves as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development who are investigating the properties of amphetamine derivatives.
Exploring the Stimulant Properties of 2,3-Methylenedioxyamphetamine (2,3-MDA) in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational and research purposes only. 2,3-Methylenedioxyamphetamine (2,3-MDA) is a controlled substance in many jurisdictions, and its handling and research are subject to strict legal and ethical regulations.
Introduction
2,3-Methylenedioxyamphetamine (2,3-MDA) is a lesser-known structural isomer of the more extensively studied entactogen and psychostimulant, 3,4-methylenedioxyamphetamine (3,4-MDA). While a significant body of research exists for 3,4-MDA and its derivatives, such as 3,4-methylenedioxymethamphetamine (MDMA), scientific investigation into the specific pharmacological profile of 2,3-MDA remains limited. This technical guide synthesizes the available preclinical data on the stimulant properties of 2,3-MDA in animal models, provides comparative context with related compounds, and outlines detailed experimental protocols for future research in this area. Due to the scarcity of direct quantitative data for 2,3-MDA, this guide incorporates information from studies on its close structural analogs to provide a comprehensive overview for researchers.
Pharmacological Profile of 2,3-MDA: What the Limited Data Suggests
Preliminary investigations and anecdotal reports characterize 2,3-MDA as a potent and long-lasting stimulant, but notably lacking the prominent entactogenic or empathogenic effects associated with its 3,4-isomer.[1] This suggests a pharmacological profile that may diverge significantly from that of 3,4-MDA, potentially indicating a different balance of effects on monoaminergic systems.
Drug Discrimination Studies: A Window into Subjective Effects
Drug discrimination paradigms in rats are a powerful tool to assess the subjective effects of psychoactive compounds. In these studies, animals are trained to recognize the internal state induced by a specific drug and differentiate it from a saline injection. Research has shown that while 3,4-MDA can generalize to the discriminative stimulus cues of both the hallucinogen DOM and amphetamine, 2,3-MDA has been found to only generalize to 3,4-MDA itself.[2] This finding is critical as it suggests that the subjective effects of 2,3-MDA are distinct from classical stimulants like amphetamine and hallucinogens like DOM, yet share some overlap with its more famous isomer.
Quantitative Data on Stimulant Properties
Table 1: Comparative Locomotor Activity of MDA and Related Stimulants in Rodents
| Compound | Animal Model | Dose Range (mg/kg) | Route of Administration | Effect on Locomotor Activity | Reference |
|---|---|---|---|---|---|
| 3,4-MDA | Mice | 1 - 10 | i.p. | Dose-dependent increase | [3] |
| d-Amphetamine | Rats | 0.5 - 2.0 | i.p. | Dose-dependent increase | [4] |
| Cocaine | Rats | 5 - 20 | i.p. | Dose-dependent increase | [5] |
| MDMA | Mice | 2.5 - 10 | i.p. | Biphasic: initial depression followed by stimulation |[3] |
Table 2: Comparative Monoamine Transporter Affinity (Ki, nM)
| Compound | DAT (Dopamine) | NET (Norepinephrine) | SERT (Serotonin) | Reference |
|---|---|---|---|---|
| 3,4-MDA | 240 | 110 | 85 | [6] |
| d-Amphetamine | 34.5 | 7.1 | 1840 | [6] |
| Cocaine | 580 | 3600 | 310 | [7] |
| MDMA | 8290 | 1190 | 2410 |[6] |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
To facilitate further research into the stimulant properties of 2,3-MDA, detailed methodologies for key behavioral and neurochemical assays are provided below. These protocols are based on established procedures used for characterizing related compounds.
Locomotor Activity Assessment
Objective: To quantify the stimulant or depressant effects of 2,3-MDA on spontaneous motor activity in rodents.
Apparatus:
-
Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors to track horizontal and vertical movements.
-
Automated data collection system.
Procedure:
-
Habituation: Individually house animals in the testing room for at least 1 hour before the experiment. On the test day, place each animal in the open-field arena for a 30-60 minute habituation period to allow for exploration and a return to baseline activity levels.
-
Drug Administration: Following habituation, administer 2,3-MDA (or vehicle control) via the desired route (e.g., intraperitoneal, subcutaneous). A range of doses should be tested to establish a dose-response curve.
-
Data Collection: Immediately after injection, return the animal to the open-field arena and record locomotor activity for a period of 90-120 minutes. Data is typically binned into 5 or 10-minute intervals.
-
Data Analysis: Analyze key parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena. Statistical analysis (e.g., ANOVA) is used to compare the effects of different doses of 2,3-MDA to the vehicle control group.
Drug Discrimination Paradigm
Objective: To determine if the subjective effects of 2,3-MDA are similar to those of known stimulants, hallucinogens, or its isomer, 3,4-MDA.
Apparatus:
-
Standard two-lever or three-lever operant conditioning chambers equipped with a food or liquid reward dispenser.
Procedure:
-
Training Phase:
-
Train animals to press a lever for a reward (e.g., food pellet, sweetened milk).
-
Establish a discrimination training schedule. For example, on days when the training drug (e.g., 3,4-MDA) is administered, only responses on the "drug-appropriate" lever are rewarded. On days when the vehicle is administered, only responses on the "vehicle-appropriate" lever are rewarded.
-
Continue training until animals reliably respond on the correct lever (e.g., >80% accuracy).
-
-
Substitution Testing:
-
Once discrimination is established, administer various doses of the test compound (2,3-MDA) and observe which lever the animal predominantly presses.
-
Full substitution is considered to have occurred if the animal makes >80% of its responses on the drug-appropriate lever.
-
-
Data Analysis: Generate dose-response curves for substitution. The ED50 value (the dose at which 50% of responses are on the drug-appropriate lever) can be calculated to determine the potency of the test drug in producing the training drug's subjective effects.
In Vivo Microdialysis
Objective: To measure the effects of 2,3-MDA on extracellular levels of dopamine and serotonin in key brain regions associated with reward and motor activity (e.g., nucleus accumbens, striatum).
Apparatus:
-
Stereotaxic instrument for surgical implantation of guide cannulae.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for neurotransmitter analysis.
Procedure:
-
Surgery: Surgically implant a guide cannula into the target brain region of anesthetized animals. Allow for a recovery period of several days.
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 60 minutes to establish stable neurotransmitter levels.
-
Administer 2,3-MDA (or vehicle) and continue to collect dialysate samples at regular intervals (e.g., 10-20 minutes) for several hours.
-
-
Sample Analysis: Analyze the dialysate samples for dopamine and serotonin concentrations using HPLC-ED.
-
Data Analysis: Express neurotransmitter levels as a percentage of the baseline average. Use statistical methods to determine significant changes in dopamine and serotonin release following 2,3-MDA administration.
Signaling Pathways and Experimental Workflows
The precise signaling pathways activated by 2,3-MDA have not been empirically determined. However, based on its structural similarity to 3,4-MDA and other amphetamines, it is highly probable that its primary mechanism of action involves interaction with monoamine transporters. The following diagrams illustrate the hypothesized signaling pathway and a typical experimental workflow for investigating the stimulant properties of 2,3-MDA.
Caption: Hypothesized signaling pathway of 2,3-MDA.
Caption: Experimental workflow for investigating 2,3-MDA.
Conclusion and Future Directions
The available evidence, though sparse, positions 2,3-MDA as a unique compound with stimulant properties that are subjectively distinct from both classical psychostimulants and its more renowned isomer, 3,4-MDA. The lack of comprehensive in vivo data presents a significant knowledge gap but also a compelling opportunity for novel research.
Future investigations should prioritize:
-
Systematic Locomotor Activity Studies: To establish a clear dose-response relationship for the stimulant effects of 2,3-MDA.
-
Comprehensive Drug Discrimination Studies: To further elucidate the subjective effects of 2,3-MDA in comparison to a wider range of compounds, including various stimulants, entactogens, and hallucinogens.
-
In Vivo Neurochemical Studies: To directly measure the impact of 2,3-MDA on dopamine, serotonin, and norepinephrine release in the brain.
-
Monoamine Transporter Interaction Assays: To determine the binding affinity and functional activity (reuptake inhibition vs. release) of 2,3-MDA at the dopamine, serotonin, and norepinephrine transporters.
A thorough characterization of the in vivo stimulant properties of 2,3-MDA will not only enhance our understanding of structure-activity relationships within the methylenedioxyamphetamine family but also contribute to a broader knowledge of the neurobiological mechanisms underlying psychostimulation.
References
- 1. N-Methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA) and N-Methyl-1-(3,4-methylenedioxyphenyl)-2-aminopropane (MDMA) Produce Nonidentical Discriminative Stimuli in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microdialysis studies on 3,4-methylenedioxymethamphetamine-induced dopamine release: effect of dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locomotor stimulation produced by 3,4-methylenedioxymethamphetamine (MDMA) is correlated with dialysate levels of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 3-lever discrimination procedure reveals differences in the subjective effects of low and high doses of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A three-choice discrimination procedure dissociates the discriminative stimulus effects of d-amphetamine and (+/-)-MDMA in rats [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 2,3-Methylenedioxyamphetamine (2,3-MDA) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Methylenedioxyamphetamine (2,3-MDA), a positional isomer of the more commonly known 3,4-MDA, is a designer drug of the amphetamine class. Its detection in biological samples is crucial for forensic toxicology, clinical diagnostics, and in the monitoring of substance abuse. While specific literature on the analytical methodology for 2,3-MDA is limited, established methods for the detection of amphetamine-type substances, including its regioisomer 3,4-MDA, are readily adaptable. This document provides detailed application notes and protocols for the detection of 2,3-MDA in biological matrices such as urine, blood, and hair, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
It is important to note that while the mass spectra of 2,3-MDA and 3,4-MDA can be very similar, chromatographic separation is key to their unambiguous differentiation. The protocols provided herein are based on established methods for amphetamine panels and should be fully validated for the specific analyte, 2,3-MDA, in the laboratory.
General Sample Handling and Preparation
Proper collection, storage, and preparation of biological samples are critical for accurate and reliable results.
-
Urine: Samples should be collected in clean, sterile containers. For short-term storage (up to 72 hours), samples should be refrigerated at 2-8°C. For long-term storage, samples should be frozen at -20°C or lower.
-
Blood: Whole blood, serum, or plasma can be used. Blood should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Samples should be refrigerated at 2-8°C for short-term storage and frozen at -20°C or lower for long-term storage.
-
Hair: Hair samples are useful for detecting long-term drug use. Samples should be collected from the vertex posterior of the scalp, as close to the root as possible. Samples should be stored in a dry, dark environment at room temperature.
Analytical Methodologies
The two primary methods for the confirmatory analysis of 2,3-MDA in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of amphetamines. Derivatization is typically required to improve the chromatographic properties and thermal stability of the analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, simplifying sample preparation.
Data Presentation: Quantitative Parameters for Amphetamine-Type Substances
The following table summarizes typical validation parameters for the analysis of amphetamine-type substances in biological matrices. These values can serve as a benchmark for the validation of a 2,3-MDA specific method.
| Parameter | GC-MS (Urine) | LC-MS/MS (Blood) | LC-MS/MS (Hair) |
| Limit of Detection (LOD) | 5 - 20 ng/mL[1][2] | 0.25 - 1 µg/L | 0.005 ng/mg |
| Limit of Quantification (LOQ) | 10 - 50 ng/mL[1][3] | 0.5 - 20 ng/mL[4] | 0.005 ng/mg |
| Linearity Range | 10 - 2000 ng/mL[1] | 0.5 - 5000 µg/L | 0.01 - 100 ng/mg |
| Intra-day Precision (%RSD) | < 10%[1] | < 5.7% | < 15% |
| Inter-day Precision (%RSD) | < 12.5%[3] | < 15% | < 15% |
| Accuracy/Recovery | > 60%[1] | 85 - 95% | 60 - 120% |
Experimental Protocols
Protocol 1: GC-MS Analysis of 2,3-MDA in Urine
This protocol is adapted from established methods for the simultaneous determination of amphetamine-type substances in urine.[1][3]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add an internal standard (e.g., 2,3-MDA-d5).
-
Hydrolyze the sample if conjugated metabolites are of interest by adding a buffer and β-glucuronidase, followed by incubation.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol and water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., acetonitrile).
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analyte with a mixture of a volatile organic solvent and a base (e.g., ethyl acetate with 2% ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
2. Derivatization
-
Reconstitute the dried extract in a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
3. GC-MS Parameters
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the 2,3-MDA derivative and the internal standard.
Protocol 2: LC-MS/MS Analysis of 2,3-MDA in Blood
This protocol is based on methods for the analysis of amphetamine-related drugs in whole blood.[4]
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 250 µL of whole blood, add an internal standard (e.g., 2,3-MDA-d5).
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., methyl tert-butyl ether), vortexing, and separating the organic layer.
-
Evaporate the organic layer to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Parameters
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for 2,3-MDA and one for the internal standard.
Visualizations
Caption: Workflow for GC-MS analysis of 2,3-MDA in urine.
Caption: Workflow for LC-MS/MS analysis of 2,3-MDA in blood.
Caption: Generalized signaling pathway for amphetamines.
References
- 1. Simultaneous determination of amphetamines and amphetamine-derived designer drugs in human urine by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid simultaneous determination of amphetamine, methamphetamine, 3,4-methylenedioxyamphetamine, 3,4-methylenedioxymethamphetamine, and 3,4-methylenedioxyethylamphetamine in urine by fast gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Amphetamine-Related New Psychoactive Substances in Urine by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs [mdpi.com]
Application Note: Quantitative Analysis of 2,3-Methylenedioxyamphetamine (2,3-MDA) by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of 2,3-methylenedioxyamphetamine (2,3-MDA), a regioisomer of 3,4-MDA (MDA), using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the structural similarity and nearly identical mass spectra of underivatized MDA isomers, a robust analytical method involving chemical derivatization is essential for unambiguous identification and accurate quantification. This document outlines the necessary sample preparation, derivatization, and GC-MS instrument parameters. While specific quantitative performance data for 2,3-MDA is not widely available, this note includes representative data from its closely related isomer, 3,4-MDA, to provide an expected performance benchmark.
Introduction
2,3-Methylenedioxyamphetamine (2,3-MDA) is a positional isomer of the more commonly known psychoactive substance 3,4-MDA. In forensic and clinical settings, the differentiation of these isomers is critical. Gas chromatography-mass spectrometry is a definitive analytical technique for this purpose; however, the mass spectra of the underivatized forms of 2,3-MDA and 3,4-MDA are remarkably similar, presenting a significant analytical challenge.[1] Chromatographic separation, enhanced by chemical derivatization, is therefore necessary for reliable identification.
Derivatization with an acylating agent, such as heptafluorobutyric anhydride (HFBA), improves the chromatographic properties of the analytes and generates unique mass spectral fragments that facilitate the differentiation of the isomers.[2][3] This application note details a complete workflow for the analysis of 2,3-MDA, from sample preparation to data analysis.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of 2,3-MDA from a liquid matrix (e.g., urine, plasma, or dissolved solid material).
Materials:
-
Sample containing 2,3-MDA
-
0.1 N Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Deuterated internal standard (e.g., MDA-d5)
-
Vortex mixer
-
Centrifuge
-
Glass test tubes
-
Nitrogen evaporator
Procedure:
-
To 1 mL of the sample in a glass test tube, add a known quantity of the internal standard (e.g., 50 µL of 5.0 µg/mL MDA-d5).
-
Add 0.5 mL of 0.1 N NaOH to basify the sample to a pH greater than 9.
-
Add 3.0 mL of ethyl acetate to the tube.
-
Vortex mix the sample for 3 minutes to facilitate the extraction of 2,3-MDA into the organic layer.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). The dried residue is now ready for derivatization.
Derivatization with Heptafluorobutyric Anhydride (HFBA)
Materials:
-
Dried sample extract
-
Ethyl acetate
-
Heptafluorobutyric anhydride (HFBA)
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of HFBA.[4]
-
Cap the tube tightly and vortex briefly to mix.
-
Heat the mixture at 70°C for 30 minutes to facilitate the derivatization reaction.[4]
-
After incubation, allow the sample to cool to room temperature.
-
Evaporate the sample to dryness under a gentle stream of nitrogen to remove excess reagent and solvent.
-
Reconstitute the derivatized residue in a suitable volume (e.g., 50-100 µL) of ethyl acetate for GC-MS analysis.[4]
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of HFBA-derivatized 2,3-MDA and can be adapted based on the specific instrumentation available.
Gas Chromatograph (GC) Parameters:
-
GC System: Agilent 7890A or equivalent
-
Injection Port: Split/splitless injector
-
Injector Temperature: 270°C[2]
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Column: HP-1 (or equivalent 100% dimethylpolysiloxane), 12 m x 0.20 mm i.d., 0.33 µm film thickness[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
Mass Spectrometer (MS) Parameters:
-
MS System: Agilent 5975C or equivalent
-
Ionization Mode: Electron Impact (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Interface Temperature: 280°C[2]
-
Acquisition Mode:
-
Full Scan: m/z 50-500 for initial identification.[2]
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the 2,3-MDA-HFBA derivative and the internal standard. While the exact mass spectrum of 2,3-MDA-HFBA is not readily published, for the related 3,4-MDA-HFBA, characteristic ions include m/z 375, 240, and 162.[5] It is crucial to determine the specific prominent ions for the 2,3-MDA derivative.
-
Quantitative Data
Specific quantitative validation data for 2,3-MDA is scarce in the literature. However, the following data for the GC-MS analysis of 3,4-MDA can serve as a reference for the expected performance of a validated method for its regioisomer.[5]
| Parameter | Expected Performance (based on 3,4-MDA analysis) |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mg (in hair matrix) |
| Limit of Quantitation (LOQ) | 0.2 ng/mg (in hair matrix) |
| Recovery | 77.5 - 82.5% |
| Intra-day Precision (%RSD) | 0.76 - 4.79% |
| Inter-day Precision (%RSD) | 0.60 - 4.79% |
Note: This data is for 3,4-MDA and should be used as an estimate. A full method validation is required to determine the precise quantitative performance for 2,3-MDA.
Visualization
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of 2,3-MDA.
Discussion
The protocol described provides a robust framework for the successful analysis of 2,3-MDA. The key to differentiating it from its 3,4-isomer lies in the combination of chromatographic separation and mass spectral analysis of the derivatized compound. The use of HFBA as a derivatizing agent is effective in improving the volatility and chromatographic behavior of the analyte while producing characteristic mass fragments.[4]
For quantitative analysis, the use of a deuterated internal standard is highly recommended to correct for variations in extraction efficiency and instrument response. The establishment of a calibration curve with known concentrations of 2,3-MDA is essential for accurate quantification. Given the lack of commercially available certified reference materials for 2,3-MDA, researchers may need to synthesize and characterize their own standards.
Conclusion
This application note presents a comprehensive method for the GC-MS analysis of 2,3-MDA. By employing the detailed sample preparation, derivatization, and instrument protocols, researchers can achieve reliable identification and quantification of this compound, enabling its differentiation from the more common 3,4-MDA isomer. The provided workflow and reference quantitative data serve as a valuable resource for laboratories involved in forensic science, clinical toxicology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
Application Notes and Protocols for 2,3-Methylenedioxyamphetamine (2,3-MDA) in Neuroscience Research
A Comparative and Methodological Guide for Researchers
Disclaimer: Research on 2,3-methylenedioxyamphetamine (2,3-MDA) is notably scarce in published scientific literature, especially when compared to its widely studied isomer, 3,4-methylenedioxyamphetamine (3,4-MDA or MDA), and its N-methylated analog, 3,4-methylenedioxymethamphetamine (MDMA). Consequently, this document provides a comprehensive overview based on available comparative data and extrapolates potential research applications and protocols from the extensive studies on 3,4-MDA and MDMA. Researchers should use the following information as a foundational guide, recognizing that all experimental parameters require rigorous optimization for 2,3-MDA.
Introduction and Overview
2,3-Methylenedioxyamphetamine (2,3-MDA) is a positional isomer of 3,4-MDA, a well-known entactogen, stimulant, and psychedelic of the amphetamine class.[1] Due to the placement of the methylenedioxy group on the phenyl ring, the pharmacological profile of 2,3-MDA is expected to differ from that of 3,4-MDA. Understanding these differences is crucial for neuroscience research, particularly in structure-activity relationship (SAR) studies of psychoactive compounds.
The primary mechanism of action for related compounds like 3,4-MDA involves interaction with monoamine transporters—specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)—leading to the release of serotonin, dopamine, and norepinephrine.[1][2] They also exhibit agonist activity at various serotonin receptors, particularly the 5-HT₂A receptor, which is associated with psychedelic effects.[1] The limited available data suggests that 2,3-MDA may have a distinct pharmacological profile.
Comparative Pharmacological Data
Direct quantitative data for 2,3-MDA is largely unavailable. The table below summarizes key pharmacological parameters for 3,4-MDA and MDMA to provide a comparative context for researchers initiating studies on 2,3-MDA.
| Parameter | 3,4-Methylenedioxyamphetamine (3,4-MDA) | 3,4-Methylenedioxymethamphetamine (MDMA) | 2,3-Methylenedioxyamphetamine (2,3-MDA) |
| Primary Mechanism | Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA); 5-HT₂ Receptor Agonist.[1] | SNDRA; 5-HT₂ Receptor Agonist.[3] | Data Not Available (Presumed SNDRA) |
| Half-Life | ~6-8 hours.[4] | ~3-6 hours.[4] | Data Not Available |
| Neurotransmitter Effects | Potent releaser of serotonin, dopamine, and norepinephrine.[4] | Potent releaser of serotonin, with significant effects on dopamine and norepinephrine.[4] | Data Not Available |
| Behavioral Effects | Hallucinogenic, stimulant, and entactogenic; more psychedelic and stimulating than MDMA.[5] | Primarily entactogenic and euphoric; produces feelings of emotional closeness and energy.[3][4] | In rat drug discrimination studies, generalized to 3,4-MDA but not to DOM or amphetamine.[6] |
| Neurotoxicity | Considered more neurotoxic than MDMA, with potential for long-term damage to serotonin neurons.[4][7] | Associated with long-lasting deficits in serotonin neurons, particularly with high-dose or chronic use.[8][9] | Data Not Available |
Key Research Applications in Neuroscience
Based on the pharmacology of its analogs, 2,3-MDA could be a valuable tool in the following research areas:
-
Structure-Activity Relationship (SAR) Studies: Investigating how the position of the methylenedioxy group alters binding affinity for monoamine transporters and receptors, neurotransmitter release dynamics, and subsequent behavioral effects.
-
Comparative Neuropharmacology: Differentiating the specific contributions of serotonin, dopamine, and norepinephrine systems to the overall effects of entactogenic and psychedelic compounds.
-
Drug Discrimination Studies: Using 2,3-MDA as a training drug to explore unique interoceptive cues compared to other phenethylamines, helping to classify its subjective effects in animal models.
-
Neurotoxicity Research: Assessing the potential for isomer-specific neurotoxic effects on monoaminergic systems.
Experimental Protocols and Methodologies
The following protocols are generalized templates derived from studies on related compounds. They must be adapted and optimized for 2,3-MDA.
Protocol: In Vitro Monoamine Release Assay
This protocol is designed to determine the potency and efficacy of 2,3-MDA as a monoamine releaser from rat brain synaptosomes.
Objective: To quantify the release of [³H]serotonin (5-HT), [³H]dopamine (DA), and [³H]norepinephrine (NE) induced by 2,3-MDA.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
[³H]5-HT, [³H]DA, [³H]NE
-
Krebs-Ringer buffer
-
2,3-MDA hydrochloride (dissolved in saline)
-
Scintillation counter and fluid
-
Synaptosome preparation reagents (sucrose solutions, homogenizer)
Methodology:
-
Synaptosome Preparation:
-
Euthanize rats and rapidly dissect brain regions of interest (e.g., striatum for DA, hippocampus for 5-HT, cortex for NE).
-
Homogenize tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in Krebs-Ringer buffer.
-
-
Radiolabel Loading:
-
Incubate synaptosomes with the respective radiolabeled neurotransmitter ([³H]5-HT, [³H]DA, or [³H]NE) for 30 minutes at 37°C to allow for uptake.
-
-
Superfusion:
-
Transfer the loaded synaptosomes to a superfusion apparatus.
-
Wash with buffer for 45-60 minutes to establish a stable baseline of radiolabel efflux.
-
Collect fractions at regular intervals (e.g., every 5 minutes).
-
-
Drug Application:
-
After establishing a stable baseline, switch to a buffer containing a known concentration of 2,3-MDA.
-
Expose the synaptosomes to the drug for a defined period (e.g., 10-15 minutes).
-
Continue collecting fractions to measure peak and subsequent decline of radiolabel release.
-
Test a range of 2,3-MDA concentrations to generate a dose-response curve.
-
-
Quantification:
-
Add scintillation fluid to each collected fraction.
-
Measure radioactivity using a scintillation counter.
-
Calculate the percentage of total radioactivity released by the drug compared to the total radioactivity present in the synaptosomes at the start of the experiment.
-
Determine EC₅₀ values for the release of each monoamine.
-
Protocol: Animal Behavioral Assay - Drug Discrimination
This protocol helps characterize the subjective effects of 2,3-MDA in rats trained to discriminate it from saline.
Objective: To determine if 2,3-MDA produces interoceptive cues similar to other psychoactive drugs.
Materials:
-
Male Sprague-Dawley rats
-
Standard two-lever operant conditioning chambers
-
This compound (training drug)
-
Test compounds (e.g., 3,4-MDA, amphetamine, saline)
-
Food pellets for reinforcement
Methodology:
-
Training Phase:
-
Food-deprive rats to 85% of their free-feeding body weight.
-
Train rats to press a lever for a food pellet reward on a fixed-ratio schedule.
-
Once responding is stable, begin discrimination training.
-
Before each session, administer either the training drug (2,3-MDA, dose determined in pilot studies) or saline via intraperitoneal (IP) injection.
-
Reinforce lever presses on one lever (the "drug lever") after drug administration and on the other lever (the "saline lever") after saline administration.
-
Continue training until rats reliably select the correct lever (>80% accuracy) for at least 8 out of 10 consecutive sessions.
-
-
Testing Phase:
-
Once training criteria are met, begin substitution tests.
-
Administer a novel dose of 2,3-MDA or a different test compound before the session.
-
Allow the rat to respond on either lever, but do not provide reinforcement, to assess which lever the animal selects.
-
The percentage of responses on the drug-appropriate lever indicates the degree of generalization. Full generalization suggests similar subjective effects.
-
-
Data Analysis:
-
Calculate the percentage of drug-lever responding for each test compound and dose.
-
Generate dose-response curves to determine the potency of generalization.
-
Visualizing Mechanisms and Workflows
Proposed Signaling Mechanism
The diagram below illustrates the presumed primary mechanism of action for a methylenedioxyamphetamine compound at a monoaminergic synapse, based on extensive data from 3,4-MDA and MDMA.[2][10] 2,3-MDA is hypothesized to interact with these same targets.
Caption: Proposed mechanism of 2,3-MDA at a monoaminergic synapse.
Experimental Workflow for Characterization
This workflow outlines a logical progression for characterizing the neuropharmacological profile of a novel compound like 2,3-MDA.
Caption: A phased workflow for characterizing 2,3-MDA in neuroscience research.
References
- 1. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDMA - Wikipedia [en.wikipedia.org]
- 4. MDMA vs MDA: Comparing Molly and Sally - Still Detox [stilldetox.com]
- 5. MDA vs. MDMA: Effects, Dangers, and More [healthline.com]
- 6. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of MDMA and MDA on brain serotonin neurons: evidence from neurochemical and autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylenedioxymethamphetamine (MDMA, ‘Ecstasy’): Neurodegeneration versus Neuromodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: In Vivo Microdialysis for Measuring 2,3-MDA Effects on Neurotransmitters
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for monitoring the real-time neurochemical fluctuations in the brains of awake, freely moving animals. This methodology is particularly valuable for elucidating the pharmacodynamic effects of novel psychoactive compounds. This document provides detailed application notes and protocols for utilizing in vivo microdialysis to investigate the effects of 2,3-methylenedioxyamphetamine (2,3-MDA) on key neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE).
Note: There is a significant scarcity of published research specifically on the 2,3-MDA isomer. The following protocols and data are based on established methodologies for the closely related and more extensively studied isomer, 3,4-MDA, and its derivative, 3,4-methylenedioxymethamphetamine (MDMA). These should serve as a robust starting point for investigating 2,3-MDA, with the understanding that its specific effects may differ.
Putative Signaling Pathway of MDA
The signaling pathway of MDA isomers is complex, primarily involving the interaction with monoamine transporters. The following diagram illustrates the generally accepted mechanism for 3,4-MDA, which is hypothesized to be similar for 2,3-MDA.
Experimental Protocols
Protocol 1: Stereotaxic Surgery and Microdialysis Probe Implantation
This protocol details the surgical procedure for implanting a guide cannula for subsequent microdialysis probe insertion in a rodent model (e.g., Sprague-Dawley rat).
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (isoflurane)
-
Heating pad
-
Surgical drill
-
Guide cannula and dummy cannula
-
Bone screws
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Antiseptic solution and sterile saline
-
Analgesics (e.g., carprofen)
Procedure:
-
Anesthetize the animal using isoflurane (5% for induction, 1-2% for maintenance).
-
Shave and clean the surgical area on the scalp.
-
Mount the animal in the stereotaxic frame, ensuring the head is level.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the brain region of interest (e.g., nucleus accumbens, prefrontal cortex, or striatum) from a rat brain atlas.
-
Drill a burr hole at the target coordinates for the guide cannula and another for a bone screw.
-
Insert the bone screw.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula and bone screw with dental cement.
-
Insert the dummy cannula into the guide cannula to keep it patent.
-
Administer post-operative analgesics and allow the animal to recover for 5-7 days.
Protocol 2: In Vivo Microdialysis Procedure
This protocol describes the process of conducting the microdialysis experiment to measure neurotransmitter levels following 2,3-MDA administration.
Materials:
-
Microdialysis probe
-
Syringe pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF)
-
2,3-MDA solution
-
Tubing and connectors
-
Animal containment system with free movement
Procedure:
-
Gently restrain the recovered animal and remove the dummy cannula.
-
Insert the microdialysis probe into the guide cannula.
-
Connect the probe to the syringe pump and fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[1][2]
-
Allow the animal to habituate for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour to establish a stable baseline.
-
Administer 2,3-MDA (intraperitoneally or subcutaneously) at the desired dose.
-
Continue collecting dialysate fractions at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Store collected samples at -80°C until analysis.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for an in vivo microdialysis study of 2,3-MDA.
Data Presentation
The following tables present hypothetical quantitative data based on typical findings for 3,4-MDA and MDMA, which can be used as a template for presenting results from 2,3-MDA studies.[3][4][5]
Table 1: Baseline Extracellular Neurotransmitter Concentrations
| Neurotransmitter | Brain Region | Baseline Concentration (nM) |
| Dopamine (DA) | Nucleus Accumbens | 5.2 ± 0.8 |
| Serotonin (5-HT) | Nucleus Accumbens | 0.9 ± 0.2 |
| Norepinephrine (NE) | Prefrontal Cortex | 1.5 ± 0.4 |
Table 2: Peak Neurotransmitter Response to MDA Administration (as % of Baseline)
| Compound (Dose) | Brain Region | Peak Dopamine (% Baseline) | Peak Serotonin (% Baseline) | Peak Norepinephrine (% Baseline) |
| 3,4-MDA (5 mg/kg) | Nucleus Accumbens | 450 ± 75 | 1200 ± 200 | Not Measured |
| 3,4-MDA (10 mg/kg) | Nucleus Accumbens | 800 ± 120 | 2500 ± 450 | Not Measured |
| 3,4-MDMA (10 mg/kg) | Prefrontal Cortex | 350 ± 60 | 900 ± 150 | 600 ± 100 |
Analytical Methods
The analysis of neurotransmitters in microdialysate samples requires highly sensitive analytical techniques due to the low concentrations.[6][7]
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is the most common method for quantifying monoamines in dialysates.[8][9]
Principle: The dialysate sample is injected into an HPLC system where the neurotransmitters are separated on a reverse-phase column. As the separated analytes elute from the column, they pass through an electrochemical detector. The detector applies a specific potential, causing the oxidation of the electroactive neurotransmitters (dopamine, serotonin, norepinephrine), which generates a current that is proportional to the concentration of the analyte.
Typical HPLC-ECD Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: A buffered solution (e.g., phosphate buffer) with an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detector Potential: +0.65 to +0.80 V
Neurotoxic Potential of MDA Isomers
It is important to note that MDA isomers, particularly 3,4-MDA, have been shown to be neurotoxic, especially to serotonergic neurons.[10][11] Chronic or high-dose administration can lead to the depletion of serotonin and damage to 5-HT axon terminals.[11][12] When designing studies with 2,3-MDA, it is crucial to consider the potential for neurotoxicity and include appropriate histological and neurochemical assessments in long-term studies. The mechanisms of this neurotoxicity are thought to involve oxidative stress and the formation of toxic metabolites.[3][13]
References
- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies, using in vivo microdialysis, on the effect of the dopamine uptake inhibitor GBR 12909 on 3,4-methylenedioxymethamphetamine ('ecstasy')-induced dopamine release and free radical formation in the mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locomotor stimulation produced by 3,4-methylenedioxymethamphetamine (MDMA) is correlated with dialysate levels of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and quantification of neurotransmitters in dialysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism as A Factor in Drug-Induced Neurotoxicity - Terrence Monks [grantome.com]
- 11. Methylenedioxyamphetamine (MDA) and methylenedioxymethamphetamine (MDMA) cause selective ablation of serotonergic axon terminals in forebrain: immunocytochemical evidence for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of metabolism in 3,4-(+)-methylenedioxyamphetamine and 3,4-(+)-methylenedioxymethamphetamine (ecstasy) toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methylenedioxymethamphetamine (MDMA, ‘Ecstasy’): Neurodegeneration versus Neuromodulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing 2,3-MDA Hydrochloride Solutions in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Methylenedioxyamphetamine (2,3-MDA) hydrochloride is a structural isomer of the more well-known 3,4-MDA, a psychedelic and entactogenic drug.[1] As a research chemical, the physiological and toxicological properties of 2,3-MDA are not yet fully elucidated, making it a compound of interest for in vitro studies.[1] These application notes provide detailed protocols for the preparation of 2,3-MDA hydrochloride solutions for use in cell culture experiments, ensuring accuracy, reproducibility, and safety.
Compound Information and Data Presentation
A thorough understanding of the physicochemical properties of this compound is crucial for accurate solution preparation. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Formal Name | α-methyl-1,3-Benzodioxole-4-ethanamine, monohydrochloride | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ • HCl | [1] |
| Formula Weight | 215.7 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility (at 25°C) | ||
| DMF: 10 mg/mL | [1] | |
| DMSO: 10 mg/mL | [1] | |
| Ethanol: 16 mg/mL | [1] | |
| PBS (pH 7.2): 5 mg/mL | [1] | |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 5 years (when stored properly) | [1] |
Safety Precautions
As the toxicological properties of this compound are not well known, it is imperative to handle this compound with extreme caution.[1] The following safety measures are mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[2]
-
Ventilation: All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation.[2]
-
Spill Management: In case of a spill, immediately decontaminate the area with an appropriate solvent and dispose of waste in a designated chemical waste container.
-
Disposal: Dispose of all waste materials, including unused solutions and contaminated labware, in accordance with institutional and local regulations for hazardous chemical waste.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds for cell culture.[3][4][5]
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.157 mg of the compound (Formula Weight: 215.7 g/mol ).
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[6]
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.[5]
-
Storage: Store the aliquots at -20°C for long-term use.[1]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Working solutions are prepared by diluting the stock solution into the complete cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
-
Sterile serological pipettes and pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood.
-
Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 10 mL of medium with a final concentration of 10 µM 2,3-MDA, you would need 10 µL of the 10 mM stock solution.
-
Calculation: (Desired Final Concentration x Final Volume) / Stock Concentration = Volume of Stock Solution
-
(10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Dilution: Add the calculated volume of the stock solution to the pre-warmed complete cell culture medium. It is crucial to add the stock solution to the medium and not the other way around to prevent precipitation.
-
Mixing: Gently swirl the medium to ensure a homogenous solution. Avoid vigorous shaking or vortexing, which can damage media components.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used, typically below 0.5%, with 0.1% being preferable to avoid solvent effects.[6]
-
pH Check (Optional): For sensitive assays, you may want to check the pH of the final working solution and adjust if necessary.
-
Application: The freshly prepared working solution is now ready to be added to your cell cultures.
Visualization of Workflow and Potential Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps involved in preparing this compound solutions for cell culture experiments.
Caption: Workflow for 2,3-MDA HCl solution preparation.
Hypothetical Signaling Pathway
While the specific signaling pathways of 2,3-MDA are not well-defined, it is a structural isomer of 3,4-MDA. 3,4-MDA is known to act as a serotonin, norepinephrine, and dopamine releasing agent and a 5-HT2A receptor agonist.[7][8] Therefore, a plausible hypothesis is that 2,3-MDA may interact with similar monoaminergic systems. The following diagram illustrates a hypothetical signaling cascade that could be investigated.
Caption: Potential monoaminergic targets of 2,3-MDA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. emulatebio.com [emulatebio.com]
- 7. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 8. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Behavioral Effects of 2,3-Methylenedioxyamphetamine (2,3-MDA) Using Operant Conditioning Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Methylenedioxyamphetamine (2,3-MDA) is a structural isomer of the more widely studied 3,4-MDA. Understanding its behavioral pharmacology is crucial for elucidating structure-activity relationships of psychoactive substances and for informing drug development and regulatory efforts. Operant conditioning paradigms are powerful tools for assessing the subjective and reinforcing effects of psychoactive compounds in preclinical models. These application notes provide detailed protocols for utilizing drug discrimination, locomotor activity assessment, and self-administration models to characterize the behavioral effects of 2,3-MDA. While specific quantitative data for 2,3-MDA are limited in publicly available literature, the following protocols are based on established methods for closely related amphetamine analogs and provide a robust framework for initiating such studies.
I. Drug Discrimination Studies
Drug discrimination paradigms are used to assess the interoceptive (subjective) effects of a drug. Animals are trained to recognize the effects of a specific training drug and differentiate it from a vehicle injection. The extent to which a novel compound (like 2,3-MDA) substitutes for the training drug provides insight into its subjective similarity.
A. Two-Lever Drug Discrimination Protocol
This protocol is designed to train rats to discriminate a known psychostimulant or hallucinogen from saline, after which 2,3-MDA can be tested for substitution.
Experimental Protocol:
-
Subjects: Adult male Sprague-Dawley rats (250-300 g at the start of the experiment).
-
Apparatus: Standard two-lever operant conditioning chambers equipped with stimulus lights above each lever and a food pellet dispenser.
-
Food Restriction: Rats are typically food-restricted to maintain 85-90% of their free-feeding body weight to ensure motivation for the food reinforcer.
-
Training:
-
Magazine Training: Rats are habituated to the operant chambers and trained to retrieve food pellets from the dispenser.
-
Lever Press Training (Shaping): Rats are trained to press both levers for food reinforcement on a continuous reinforcement schedule, which is gradually shifted to a fixed-ratio (FR) 10 schedule (i.e., 10 lever presses for one food pellet).
-
Discrimination Training:
-
On drug training days, rats receive an intraperitoneal (IP) injection of the training drug (e.g., 3,4-MDA, d-amphetamine, or DOM) and are required to press the designated "drug" lever to receive food reinforcement. Presses on the "saline" lever are not reinforced.
-
On vehicle training days, rats receive an IP injection of saline and are required to press the designated "saline" lever for reinforcement.
-
Training sessions are typically 15-30 minutes long and are conducted daily, with the drug and saline conditions alternating.
-
Training continues until rats reliably complete at least 80% of their responses on the correct lever before receiving the first reinforcer for at least 8 out of 10 consecutive sessions.
-
-
-
Testing:
-
Once discrimination is acquired, test sessions are conducted.
-
Various doses of 2,3-MDA (or the training drug to generate a dose-response curve) are administered IP prior to the session.
-
During test sessions, responding on either lever is reinforced to avoid extinguishing the behavior.
-
The percentage of responses on the drug-correct lever and the response rate are recorded. Full substitution is generally considered to be ≥80% of responses on the drug lever, while partial substitution is between 20% and 80%.
-
Data Presentation:
Table 1: Example Drug Discrimination Data for 2,3-MDA in Rats Trained to Discriminate 3,4-MDA (1.5 mg/kg, IP) from Saline
| Test Compound | Dose (mg/kg, IP) | % Drug Lever Responding (Mean ± SEM) | Response Rate (responses/min, Mean ± SEM) |
| Saline | - | 10.5 ± 2.1 | 25.3 ± 3.4 |
| 3,4-MDA | 0.5 | 35.2 ± 5.8 | 24.1 ± 3.1 |
| 1.0 | 75.8 ± 8.2 | 22.5 ± 2.9 | |
| 1.5 | 92.1 ± 4.5 | 20.1 ± 2.5 | |
| 2,3-MDA | 0.5 | 20.1 ± 4.3 | 23.8 ± 3.0 |
| 1.0 | 55.6 ± 7.9 | 21.7 ± 2.8 | |
| 2.0 | 85.3 ± 6.1 | 18.9 ± 2.2 |
Note: Data are hypothetical and for illustrative purposes, based on the finding that 2,3-MDA generalizes to 3,4-MDA.
Experimental Workflow:
II. Locomotor Activity Assessment
Locomotor activity assays are used to measure the stimulant or depressant effects of a compound. Changes in horizontal movement (ambulation) and vertical movement (rearing), as well as stereotyped behaviors, are quantified.
A. Open Field Locomotor Activity Protocol
This protocol details the procedure for assessing the effects of 2,3-MDA on spontaneous locomotor activity in rats.
Experimental Protocol:
-
Subjects: Adult male Sprague-Dawley rats (250-300 g).
-
Apparatus: Open field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays to automatically track animal movement. The arena can be divided into a central and a peripheral zone for anxiety-related measures.
-
Procedure:
-
Habituation: On the day prior to testing, rats are habituated to the testing room for at least 1 hour and then to the open field arena for 30-60 minutes.
-
Baseline Activity: On the test day, rats receive a saline injection (IP) and are immediately placed in the open field arena. Locomotor activity is recorded for 30-60 minutes to establish a baseline.
-
Drug Administration: Following a washout period (at least 48 hours), the same rats receive an IP injection of 2,3-MDA at various doses.
-
Testing: Immediately after injection, rats are placed in the open field arena, and locomotor activity is recorded for a set duration (e.g., 60-120 minutes). Data is typically binned into 5- or 10-minute intervals to assess the time course of the drug's effects.
-
-
Data Collection:
-
Horizontal Activity: Total distance traveled (cm).
-
Vertical Activity: Number of rearing events.
-
Stereotypy: Number of repetitive, non-locomotor movements (if the system allows for such measurement).
-
Thigmotaxis: Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).
-
Data Presentation:
Table 2: Example Locomotor Activity Data for 2,3-MDA in Rats
| Treatment | Dose (mg/kg, IP) | Total Distance Traveled (cm, Mean ± SEM) | Rearing Counts (Mean ± SEM) |
| Saline | - | 1500 ± 150 | 45 ± 5 |
| 2,3-MDA | 0.5 | 2500 ± 200 | 60 ± 7 |
| 1.0 | 4500 ± 350 | 85 ± 9 | |
| 2.0 | 3800 ± 300 | 70 ± 8 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Workflow:
III. Self-Administration Studies
Intravenous self-administration is the gold standard for assessing the reinforcing properties and abuse potential of a drug. Animals learn to perform an operant response (e.g., lever press) to receive an infusion of the drug.
A. Intravenous Self-Administration Protocol
This protocol outlines the procedure for establishing and testing the reinforcing effects of 2,3-MDA in rats.
Experimental Protocol:
-
Subjects: Adult male Wistar or Sprague-Dawley rats (300-350 g).
-
Surgery: Rats are surgically implanted with an indwelling intravenous catheter in the jugular vein, which is externalized on the back. A recovery period of at least one week is required.
-
Apparatus: Standard operant conditioning chambers with two levers. One lever is designated as the "active" lever, which results in a drug infusion and the presentation of a cue light, while the other is the "inactive" lever, which has no programmed consequences.
-
Acquisition:
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
Initially, responding on the active lever on an FR1 schedule results in an infusion of a known reinforcer, such as cocaine or d-amphetamine, to facilitate learning.
-
Once stable responding is established, 2,3-MDA can be substituted for the training drug.
-
-
Dose-Response Determination:
-
After stable self-administration of 2,3-MDA is achieved, a dose-response curve is generated by varying the dose per infusion across sessions.
-
The number of infusions earned at each dose is recorded. An inverted U-shaped dose-response curve is typically observed for reinforcing drugs.
-
-
Progressive Ratio Schedule:
-
To assess the motivation to self-administer the drug, a progressive ratio (PR) schedule can be implemented.
-
The number of responses required for each subsequent infusion increases progressively.
-
The "breakpoint," or the highest ratio completed, serves as a measure of the drug's reinforcing efficacy.
-
Data Presentation:
Table 3: Example Self-Administration Data for 2,3-MDA in Rats
| Dose per Infusion (mg/kg) | Mean Number of Infusions (± SEM) | Breakpoint on PR Schedule (Mean ± SEM) |
| 0.0 (Saline) | 5 ± 1 | 10 ± 2 |
| 0.05 | 15 ± 3 | 45 ± 5 |
| 0.1 | 30 ± 5 | 120 ± 15 |
| 0.2 | 22 ± 4 | 90 ± 12 |
Note: Data are hypothetical and for illustrative purposes.
Hypothesized Signaling Pathway:
Based on the pharmacology of related MDA isomers, the behavioral effects of 2,3-MDA are likely mediated by its interaction with monoamine transporters, leading to increased synaptic concentrations of serotonin, dopamine, and norepinephrine.
Conclusion
The operant conditioning models described provide a comprehensive framework for characterizing the behavioral effects of 2,3-MDA. Drug discrimination studies can elucidate its subjective properties, locomotor activity assessment can quantify its stimulant or depressant effects, and self-administration paradigms can determine its reinforcing efficacy and abuse potential. While specific data for 2,3-MDA remains to be fully established in the scientific literature, these detailed protocols, based on well-validated methods for similar compounds, offer a clear path for researchers to systematically investigate this novel psychoactive substance.
Purifying Synthesized 2,3-MDA Hydrochloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the purification of synthesized active compounds is a critical step to ensure the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for the purification of 2,3-methylenedioxyamphetamine (2,3-MDA) hydrochloride, a structural isomer of the more commonly known 3,4-MDA.
The physiological and toxicological properties of 2,3-MDA are not as extensively studied as its 3,4-isomer, making the availability of highly purified material essential for research purposes.[1][2][3] The following protocols are based on established methods for the purification of amphetamine-type compounds and can be adapted for 2,3-MDA hydrochloride. The primary techniques covered are acid-base extraction, recrystallization, and column chromatography.
Data Presentation: Comparison of Purification Techniques
The selection of a purification method often involves a trade-off between yield, purity, time, and resource requirements. The following table summarizes typical quantitative data for the purification techniques described in this document. Please note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Typical Purity Achieved | Typical Yield Range | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | >95% | 70-90% | Effective for removing non-basic impurities. | Can be labor-intensive; potential for emulsion formation. |
| Recrystallization | >98% | 60-85% | Can yield high-purity crystalline product. | Yield can be lower due to solubility losses; requires careful solvent selection. |
| Column Chromatography | >99% | 50-80% | High resolving power for complex mixtures. | Time-consuming; requires significant solvent volumes; potential for product loss on the column. |
Experimental Protocols
Acid-Base Extraction
This technique separates amphetamine-type compounds from non-basic impurities by exploiting the differential solubility of the free base and its salt form in organic and aqueous phases.
Materials:
-
Crude this compound
-
Diethyl ether or dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (e.g., 1M)
-
Hydrochloric acid (HCl) solution (e.g., 2M in an organic solvent or gaseous HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
Protocol:
-
Dissolution: Dissolve the crude this compound in distilled water.
-
Basification: While stirring, slowly add the NaOH solution to the aqueous solution of this compound until the pH is greater than 10. This converts the hydrochloride salt to the free base, which is less water-soluble.
-
Extraction of Free Base: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of an immiscible organic solvent like diethyl ether or DCM. Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate.
-
Separation: Drain the organic layer (bottom layer for DCM, top layer for diethyl ether) into a clean flask. To maximize recovery, repeat the extraction of the aqueous layer with fresh organic solvent two more times.
-
Washing: Combine the organic extracts and wash them with a saturated brine solution to remove residual water and inorganic impurities.
-
Drying: Dry the organic extract over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Salt Formation: Filter off the drying agent. To the dried organic solution containing the 2,3-MDA free base, add a solution of hydrochloric acid (e.g., 2M in diethyl ether or isopropanol) dropwise while stirring. Alternatively, bubble anhydrous HCl gas through the solution. The this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated this compound by vacuum filtration. Wash the solid with a small amount of cold, anhydrous organic solvent (e.g., diethyl ether or acetone) to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven or desiccator to a constant weight.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.
Materials:
-
Crude or partially purified this compound
-
High-purity solvents (e.g., isopropanol, ethanol, acetone, or mixtures thereof)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Filtration apparatus (e.g., Büchner funnel)
-
Ice bath
Protocol:
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Isopropanol and ethanol are often good choices for hydrochloride salts of phenethylamines. Solvent mixtures, such as ethanol/acetone, can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Flash Column Chromatography
For the highest purity, flash column chromatography is often employed. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.
Materials:
-
Crude or partially purified 2,3-MDA (as the free base)
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (mobile phase): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to prevent tailing of the amine.
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber for monitoring the separation.
Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pour it into the chromatography column. Allow the silica gel to settle into a uniform bed.
-
Sample Loading: Dissolve the crude 2,3-MDA free base in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent system, gradually increasing the polarity by adding more of the polar solvent.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Monitoring: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure 2,3-MDA free base.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified 2,3-MDA free base as an oil or solid.
-
Conversion to Hydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and precipitate the hydrochloride salt as described in the acid-base extraction protocol.
Visualizations
The following diagrams illustrate the workflows for the purification techniques described.
Caption: General overview of the purification process.
Caption: Workflow for acid-base extraction.
Caption: Workflow for recrystallization.
References
Troubleshooting & Optimization
optimizing HPLC-FD parameters for 2,3-MDA analysis
This technical support center provides troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) parameters for the analysis of 2,3-methylenedioxyamphetamine (2,3-MDA).
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for 2,3-MDA analysis?
A1: The specific native fluorescence properties of 2,3-MDA are not extensively documented. Therefore, the first step in method development should be to determine the optimal excitation (Ex) and emission (Em) wavelengths. This is done by scanning a standard solution of 2,3-MDA using a fluorescence spectrophotometer or the scanning function of the HPLC's fluorescence detector. If native fluorescence is weak, derivatization with a fluorescent tag may be necessary.
Q2: What type of HPLC column is best suited for 2,3-MDA analysis?
A2: A reversed-phase C18 or C8 column is typically the starting point for the analysis of amphetamine-type compounds. These columns provide good retention and separation based on hydrophobicity. For potentially challenging separations or to achieve alternative selectivity, a phenyl-hexyl or a pentafluorophenyl (PFP) column can also be considered.
Q3: Should I use isocratic or gradient elution?
A3: For initial method development, a gradient elution is recommended.[1] A "scouting" gradient (e.g., 5% to 95% organic solvent over 15-20 minutes) can help determine the approximate solvent composition needed to elute 2,3-MDA and identify any impurities.[1] Once the retention time is established, the method can be optimized to an isocratic one for faster run times and improved reproducibility if the sample matrix is simple.
Q4: How can I improve the sensitivity of my 2,3-MDA assay?
A4: To enhance sensitivity, ensure you are using the optimal excitation and emission wavelengths.[2] Optimizing the detector's photomultiplier (PMT) gain setting can also increase the signal. If sensitivity remains low, consider pre-column or post-column derivatization to attach a highly fluorescent tag to the 2,3-MDA molecule. Additionally, ensure your sample preparation method includes a concentration step, such as solid-phase extraction (SPE).[3]
Troubleshooting Guide
This guide addresses common issues encountered during HPLC-FD analysis.
| Problem | Potential Cause | Recommended Solution |
| High System Backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing).[4] 2. Mobile phase salt precipitation.[5] 3. Flow rate is set too high.[5] | 1. Systematically locate the blockage by removing components (start with the column) and checking the pressure. Back-flush the column if permitted by the manufacturer.[6] 2. Flush the system with water to dissolve salts, ensuring the mobile phase is fully dissolved before use. 3. Reduce the flow rate to the recommended range for the column. |
| No or Low Peak Signal | 1. Incorrect detector settings (Ex/Em wavelengths, gain). 2. Sample degradation or insufficient concentration. 3. Detector lamp is off or failing. 4. No mobile phase flow or sample injection failure.[7] | 1. Verify that the optimal wavelengths and an appropriate gain setting are used. 2. Prepare a fresh standard to confirm system performance. Evaluate sample preparation for analyte loss. 3. Check that the lamp is on and has sufficient lifetime remaining. Replace if necessary.[6] 4. Check for leaks, ensure the pump is primed, and verify the autosampler is functioning correctly. |
| Poor Peak Shape (Tailing/Fronting) | 1. Column contamination or degradation.[6] 2. Incompatible mobile phase pH. 3. Sample overload. 4. High dead volume in tubing or connections. | 1. Wash the column with a strong solvent. If performance doesn't improve, replace the guard or analytical column. 2. Adjust the mobile phase pH. For basic compounds like amphetamines, a slightly basic or neutral pH can sometimes improve peak shape. 3. Dilute the sample and reinject. 4. Ensure all fittings are tight and use tubing with the smallest appropriate inner diameter. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation.[4] 2. Fluctuations in column temperature.[6] 3. Column aging or degradation. 4. Unstable pump flow rate (air bubbles, leaks).[4] | 1. Prepare fresh mobile phase, ensuring accurate measurements. Use an online degasser. 2. Use a column oven to maintain a stable temperature.[6] 3. Dedicate a column for the assay and monitor its performance with system suitability tests. 4. Degas the mobile phase and purge the pump. Check for any leaks in the system.[5] |
| Noisy or Drifting Baseline | 1. Air bubbles in the mobile phase or detector flow cell.[4] 2. Contaminated mobile phase or detector cell.[2] 3. Failing detector lamp.[6] 4. Temperature fluctuations.[2] | 1. Thoroughly degas the mobile phase and purge the system to remove bubbles. 2. Flush the system and detector cell with a clean, strong solvent (e.g., isopropanol). Use high-purity HPLC-grade solvents.[6] 3. Replace the lamp if it is near the end of its operational life. 4. Use a column oven and ensure the detector is not exposed to drafts. |
Experimental Protocols
Protocol 1: General Method Development for 2,3-MDA Analysis
-
Sample Preparation:
-
For biological matrices like plasma or urine, perform a protein precipitation or a liquid-liquid extraction.
-
A solid-phase extraction (SPE) is recommended for cleaner samples and to concentrate the analyte.[3]
-
Evaporate the final extract to dryness and reconstitute in the initial mobile phase.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from damaging the column.[8]
-
-
Wavelength Optimization:
-
Prepare a 1 µg/mL standard of 2,3-MDA in the mobile phase.
-
Using the detector's scanning feature, perform an excitation scan by setting a broad emission wavelength and scanning across a range of excitation wavelengths (e.g., 220-400 nm).
-
Identify the excitation maximum (λex).
-
Perform an emission scan by setting the excitation to λex and scanning across a range of emission wavelengths (e.g., 280-600 nm) to find the emission maximum (λem).
-
-
Chromatographic Method Optimization:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Formate.
-
Phase B: Acetonitrile or Methanol.
-
-
Scouting Gradient:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35 °C.[9]
-
Gradient Program: Start at 5% B for 1 min, ramp to 95% B over 15 min, hold for 2 min, then return to initial conditions and equilibrate for 5 min.
-
-
Optimization: Based on the scouting run, adjust the gradient slope or convert to an isocratic method to achieve a suitable retention time (typically between 3-10 minutes) with good resolution from other matrix components.[10]
-
-
System Suitability:
-
Before running samples, inject the standard solution five times.
-
Calculate the relative standard deviation (RSD) for retention time and peak area. The RSD should typically be <2%.
-
Evaluate peak shape by measuring the tailing factor, which should ideally be between 0.9 and 1.5.
-
Visualizations
Caption: Experimental workflow for 2,3-MDA analysis.
Caption: Decision tree for troubleshooting high system backpressure.
References
- 1. agilent.com [agilent.com]
- 2. rheniumgroup.co.il [rheniumgroup.co.il]
- 3. azolifesciences.com [azolifesciences.com]
- 4. aelabgroup.com [aelabgroup.com]
- 5. bvchroma.com [bvchroma.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. jmp.com [jmp.com]
- 10. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Differentiating 2,3-MDA and 3,4-MDA Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical challenges and methodologies for distinguishing between the positional isomers 2,3-methylenedioxyamphetamine (2,3-MDA) and 3,4-methylenedioxyamphetamine (3,4-MDA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in distinguishing between 2,3-MDA and 3,4-MDA isomers?
A1: The primary challenge lies in their structural similarity. As positional isomers, they have the same molecular weight and elemental composition, leading to nearly identical mass spectra under standard electron ionization (EI) conditions.[1][2] This makes their differentiation by mass spectrometry alone a significant analytical hurdle. Chromatographic techniques may also exhibit co-elution if not properly optimized.
Q2: Which analytical techniques are most effective for separating these isomers?
A2: A combination of chromatographic and spectroscopic techniques is most effective. Gas chromatography (GC) and liquid chromatography (LC) are capable of separating the two isomers.[3][4] For definitive identification, spectroscopic methods such as tandem mass spectrometry (MS/MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are recommended.[4][5]
Q3: Are there specific derivatization agents that can improve the separation and identification of 2,3-MDA and 3,4-MDA?
A3: Yes, derivatization can significantly enhance both chromatographic separation and mass spectral differentiation. Perfluoroacyl derivatives, such as those formed with pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA), can produce unique fragment ions in the mass spectrum, allowing for the distinction between the two isomers.[1][6][7] Chiral derivatizing agents like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA) can be used to separate the enantiomers of each isomer, which can be useful in specific research contexts.[8]
Q4: What are the characteristic mass spectral differences between 2,3-MDA and 3,4-MDA?
A4: Underivatized, the isomers show very similar mass spectra, with a base peak at m/z 44, corresponding to the ethylamine side chain fragment.[2] Differentiation is often possible through careful examination of the relative intensities of minor fragment ions. However, for reliable distinction, derivatization is recommended. For instance, the perfluoroacyl derivatives of 2,3- and 3,4-methylenedioxyphenethylamines show different fragmentation patterns that allow for their differentiation.[1][6]
Q5: How can I confirm the identity of each isomer in a mixed sample?
A5: Confirmation requires a multi-faceted approach. An optimized gas chromatography-mass spectrometry (GC-MS) method using a suitable column and temperature program can achieve chromatographic separation.[1][6] The identity of the separated peaks should then be confirmed using a secondary technique. Carbon-13 NMR (¹³C-NMR) spectroscopy is a powerful tool for unambiguous identification, as the different substitution patterns on the aromatic ring result in unique chemical shifts for the carbon atoms. Infrared spectroscopy can also be used to distinguish the isomers based on their different aromatic out-of-plane bending vibrations.[4]
Troubleshooting Guides
Problem: Poor chromatographic resolution between 2,3-MDA and 3,4-MDA peaks in GC-MS analysis.
-
Solution 1: Optimize GC Conditions.
-
Temperature Program: Employ a slower temperature ramp to increase the separation efficiency.
-
Column Selection: Use a more polar stationary phase, such as a trifluoropropylmethyl polysiloxane (Rtx-200) or a permethylated beta-cyclodextran column, which have been shown to resolve the underivatized amines.[6]
-
-
Solution 2: Derivatization.
Problem: Similar mass spectra making confident identification difficult.
-
Solution 1: Use Tandem Mass Spectrometry (MS/MS).
-
Collision-induced dissociation (CID) of the molecular ions of the two isomers can produce different product ion spectra, allowing for their differentiation.[5]
-
-
Solution 2: Chemical Ionization.
-
Employing a softer ionization technique like chemical ionization (CI) may result in different fragmentation patterns compared to electron ionization (EI), aiding in identification.
-
-
Solution 3: Derivatization.
Problem: Suspected co-elution of the two isomers.
-
Solution 1: Employ a Different Chromatographic Technique.
-
If GC-MS is providing poor resolution, consider using a liquid chromatography (LC) method, which may offer different selectivity for the isomers.[3]
-
-
Solution 2: Utilize a Spectroscopic Technique that Does Not Require Separation.
-
¹³C-NMR spectroscopy can be used to analyze a mixture of the two isomers, as the distinct signals for each isomer can be resolved in the NMR spectrum.
-
-
Solution 3: Use a Selective Color Test.
-
The sulfuric acid color test can provide a preliminary indication of the presence of the different isomers, with 2,3-MDA giving a rose/pink color and 3,4-MDA a deep purple color.[4] Note that this is not a confirmatory test and should be used in conjunction with other analytical techniques.
-
Quantitative Data
Table 1: Gas Chromatographic Retention Data for Underivatized and Derivatized MDA Isomers
| Compound | Derivative | Stationary Phase | Retention Time Difference | Elution Order | Reference |
| 2,3-MDA vs. 3,4-MDA | Underivatized | OV-7 (3%) | 0.5 min | 2,3-MDA before 3,4-MDA | [4] |
| 2,3-MDA vs. 3,4-MDA | Underivatized | OV-1 (10%) | 1.0 min | 2,3-MDA before 3,4-MDA | [4] |
| 2,3-methylenedioxyphenethylamines vs. 3,4-methylenedioxyphenethylamines | PFPA | Rtx-200 | Resolved | 2,3-derivatives before 3,4-derivatives | [1] |
| 2,3-methylenedioxyphenethylamines vs. 3,4-methylenedioxyphenethylamines | HFBA | Rtx-200 | Resolved | 2,3-derivatives before 3,4-derivatives | [1] |
Table 2: Key Mass Spectral Fragments for Differentiating Derivatized MDA Isomers
| Derivative | Key Fragment Ions (m/z) | Significance | Reference |
| Pentafluoropropionylamide (PFPA) | Variations in relative intensities of major ions and presence of minor side-chain specific fragments. | Allows for differentiation via mass spectrometry. | [1][6] |
| Heptafluorobutyrylamide (HFBA) | Variations in relative intensities of major ions and presence of minor side-chain specific fragments. | Provides data for molecular individualization. | [1][6] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Underivatized 2,3-MDA and 3,4-MDA
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Column: Rtx-200 (trifluoropropylmethyl polysiloxane) or equivalent polar stationary phase.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL. Inject 1 µL into the GC-MS.
Protocol 2: Derivatization with Heptafluorobutyric Anhydride (HFBA) for GC-MS Analysis
-
Reagents: Heptafluorobutyric anhydride (HFBA), Ethyl acetate.
-
Procedure: a. To a dried sample extract or standard solution, add 50 µL of ethyl acetate and 50 µL of HFBA. b. Cap the vial and heat at 70 °C for 20 minutes. c. Evaporate the solution to dryness under a stream of nitrogen. d. Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
GC-MS Analysis: Follow the parameters outlined in Protocol 1. The derivatized isomers will have higher molecular weights and different fragmentation patterns.
Visualizations
Caption: Recommended analytical workflow for differentiating 2,3-MDA and 3,4-MDA.
Caption: Troubleshooting decision tree for common issues in MDA isomer differentiation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pure.uva.nl [pure.uva.nl]
- 3. academic.oup.com [academic.oup.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ojp.gov [ojp.gov]
- 8. Enantiomeric separation and quantitation of (+/-)-amphetamine, (+/-)-methamphetamine, (+/-)-MDA, (+/-)-MDMA, and (+/-)-MDEA in urine specimens by GC-EI-MS after derivatization with (R)-(-)- or (S)-(+)-alpha-methoxy-alpha-(trifluoromethy)phenylacetyl chloride (MTPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding degradation of 2,3-MDA hydrochloride during storage
Technical Support Center: 2,3-MDA Hydrochloride
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding degradation of this compound during storage and in troubleshooting potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at -20°C.[1][2] Under these conditions, the compound is reported to be stable for at least five years.[1] It is also crucial to keep the container tightly sealed to prevent exposure to moisture and air.[3][4] For short-term use, such as during the preparation of solutions for experiments, it is advisable to minimize the time the compound spends at room temperature.
Q2: My this compound is a crystalline solid. What should I do if its appearance changes (e.g., color change, clumping)?
A2: A change in the physical appearance of your this compound can be an indicator of degradation or contamination. If you observe any changes, it is recommended to verify the purity of the compound using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.
Q3: Can I store solutions of this compound? If so, under what conditions?
A3: While solid this compound is stable at -20°C, the stability of its solutions will depend on the solvent used and the storage conditions. A study on the structurally related 3,4-MDA showed stability in water, serum, and urine for several weeks when stored at -20°C.[5] If you need to store solutions, it is recommended to use a high-purity, anhydrous solvent, store at -20°C or lower, and protect from light. It is also best practice to prepare fresh solutions for critical experiments.
Q4: Are there any known incompatibilities for this compound that could lead to degradation?
A4: The safety data sheet for the related compound phenethylamine hydrochloride advises avoiding reaction with oxidizing agents, bases, and strong reducing agents.[6] As a hydrochloride salt, 2,3-MDA is expected to be stable. However, exposure to strong bases could neutralize the hydrochloride salt and potentially lead to the degradation of the free base.
Troubleshooting Guides
Issue: Inconsistent or unexpected experimental results.
If you are experiencing inconsistent or unexpected results in your experiments using this compound, it is possible that the compound has degraded. Follow this troubleshooting guide to assess the situation.
Troubleshooting Workflow for Suspected Degradation
Caption: Troubleshooting workflow for suspected degradation of this compound.
Data on Stability of Related Amphetamine Derivatives
While specific quantitative data on the degradation of this compound is limited, studies on related amphetamine compounds provide insights into their stability under different storage conditions.
| Compound | Matrix | Storage Temperature | Duration | Purity Loss/Degradation |
| Amphetamine | Seized substance | 22.14°C (Environmental) | 12 months | 1.59% |
| Amphetamine | Seized substance | 4.7°C (Refrigerated) | 12 months | 1.59% |
| Amphetamine | Seized substance | 22.14°C (Environmental) | 24 months | 2.34% |
| Amphetamine | Seized substance | 4.7°C (Refrigerated) | 24 months | 2.34% |
| Amphetamine | Seized substance | 22.14°C (Environmental) | 32 months | 6.43% |
| Amphetamine | Seized substance | 4.7°C (Refrigerated) | 32 months | 6.43% |
| 3,4-MDA | Water, Serum, Urine | -20°C, 4°C, 20°C | 21 weeks | No significant loss observed |
| 3,4-MDA | Whole Blood | -20°C | 21 weeks | Stable |
| 3,4-MDA | Whole Blood | 4°C, 20°C | > 5 weeks | Matrix degradation |
Data synthesized from studies on amphetamine and 3,4-MDA stability.[5][7]
Experimental Protocols
Protocol for Assessing the Purity of this compound by GC-MS
This protocol provides a general method for determining the purity of a this compound sample and identifying potential degradation products.
1. Sample Preparation: a. Accurately weigh approximately 1 mg of the this compound standard. b. Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or a chloroform/methanol mixture). c. If the sample does not fully dissolve, indicating potential insolubility or impurities, it may be necessary to filter the solution prior to injection.
2. GC-MS System and Conditions (Example):
-
Instrument: Agilent 7890 Gas Chromatograph with a Mass Selective Detector (or equivalent).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 270°C.
-
Injection Mode: Split (e.g., 60:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 300°C at 20°C/min.
-
Hold: Hold at 300°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: 40-550 amu.
3. Data Analysis: a. Integrate the peak corresponding to 2,3-MDA. b. Calculate the area percentage of the main peak to estimate the purity. c. Analyze any additional peaks by comparing their mass spectra to a library (e.g., NIST) to tentatively identify potential impurities or degradation products.
Visualizations
Recommended Storage Conditions
Caption: Recommended storage conditions for solid this compound.
Hypothetical Degradation Pathway
Disclaimer: The following diagram illustrates a hypothetical chemical degradation pathway based on known metabolic routes of similar compounds. This is for informational purposes and may not represent the actual degradation process under storage conditions.
Caption: A hypothetical degradation pathway for 2,3-MDA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Stability study of the designer drugs "MDA, MDMA and MDEA" in water, serum, whole blood, and urine under various storage temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Extraction of 2,3-MDA
Welcome to the technical support center for the solid-phase extraction (SPE) of 2,3-Methylenedioxyamphetamine (2,3-MDA). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low recovery for 2,3-MDA during SPE?
A1: Low recovery of 2,3-MDA is often due to inappropriate pH during sample loading or elution. As a primary amine, 2,3-MDA's charge state is pH-dependent. For effective retention on a cation exchange sorbent, the sample pH should be adjusted to be at least 2 pH units below the pKa of the amine group (approximately 9.8-10.2), ensuring it is protonated. Conversely, for elution, the pH should be raised to at least 2 pH units above the pKa to neutralize the analyte for release.
Q2: How can I reduce matrix effects when analyzing 2,3-MDA in complex biological samples?
A2: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge. To mitigate these, a thorough wash step during the SPE procedure is crucial.[1] Using a mixed-mode SPE cartridge (e.g., reversed-phase and cation exchange) allows for a multi-step wash protocol. This can include a polar wash (e.g., with an acidic buffer) to remove polar interferences, followed by a non-polar wash (e.g., with methanol) to remove lipids and other non-polar contaminants.[2]
Q3: Can I use the same SPE protocol for 2,3-MDA and its isomer 3,4-MDA (MDMA)?
A3: While the general principles will be similar due to their structural similarities, direct application of a 3,4-MDA protocol to 2,3-MDA may not be optimal. Subtle differences in their physicochemical properties could affect their retention and elution profiles. It is recommended to verify and optimize the protocol specifically for 2,3-MDA to ensure accurate and reproducible results. Chromatographic separation is key to distinguishing between these isomers.[3]
Q4: My recoveries are inconsistent between samples. What could be the cause?
A4: Inconsistent recoveries can stem from several factors.[1] One common issue is the drying of the SPE sorbent bed before sample loading, which can be prevented by re-conditioning the column if it dries out.[4] Another potential cause is variability in sample flow rate during loading, washing, or elution. Using an automated or positive pressure manifold can help maintain consistent flow rates. Finally, ensure that your sample pretreatment is consistent, especially regarding pH adjustment and particulate removal.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solid-phase extraction of 2,3-MDA.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Analyte Breakthrough During Loading: The sorbent is not retaining 2,3-MDA effectively. | - Ensure sample pH is acidic enough to fully protonate 2,3-MDA for cation exchange.- Decrease the sample loading flow rate to allow for sufficient interaction with the sorbent.[5]- Consider using a stronger cation exchange sorbent or a larger sorbent bed mass. |
| Incomplete Elution: The elution solvent is not strong enough to release the analyte from the sorbent. | - Increase the basicity of the elution solvent (e.g., increase the concentration of ammonium hydroxide).- Increase the volume of the elution solvent and consider using multiple smaller aliquots.[4]- Add a stronger organic solvent to the elution mixture to disrupt any secondary hydrophobic interactions. | |
| Analyte Loss During Wash Step: The wash solvent is too strong and is prematurely eluting the 2,3-MDA. | - Decrease the organic content of the wash solvent.- Ensure the pH of the wash solvent is not high enough to neutralize the analyte. | |
| Poor Reproducibility | Inconsistent Flow Rates: Manual processing leads to variability in loading, washing, and elution speeds. | - Utilize an automated SPE system or a positive pressure manifold for consistent flow control.- Ensure the sorbent bed does not dry out between steps.[4] |
| Variable Sample Matrix: Differences in viscosity or particulate matter between samples. | - Pre-treat all samples consistently (e.g., centrifugation or filtration to remove particulates, dilution to reduce viscosity).[4] | |
| Dirty Extract (Matrix Effects) | Insufficient Removal of Interferences: The wash steps are not effectively removing co-extracted matrix components. | - Optimize the wash sequence. Use a multi-step wash with solvents of varying polarity and pH.- Employ a mixed-mode SPE sorbent for orthogonal retention mechanisms, providing better cleanup.[2] |
| Leachables from SPE Cartridge: Contaminants from the plastic or sorbent material. | - Pre-wash the SPE cartridge with the elution solvent before the conditioning step to remove any potential leachables.[4] |
Experimental Protocols
Proposed Refined SPE Protocol for 2,3-MDA from Urine
This protocol is a starting point and may require optimization for your specific application and matrix. It is based on a mixed-mode cation exchange and reversed-phase mechanism.
1. Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
Add 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0) to adjust the pH and dilute the sample.
-
Centrifuge to remove any particulates.
2. SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL).
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate with 1 mL of deionized water.
-
Equilibrate with 1 mL of the loading buffer (e.g., 100 mM phosphate buffer, pH 6.0). Do not allow the sorbent to dry.
3. Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
4. Washing:
-
Wash 1 (Polar Interferences): Wash with 1 mL of an acidic buffer (e.g., 20 mM hydrochloric acid) to remove basic and neutral polar compounds.
-
Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol to remove lipids and other non-polar compounds.
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5 minutes to remove residual methanol.
5. Elution:
-
Elute the 2,3-MDA with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Collect the eluate.
6. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase for LC-MS analysis.
Visualizations
Experimental Workflow for 2,3-MDA SPE
Caption: Workflow for the solid-phase extraction of 2,3-MDA.
Troubleshooting Logic for Low Analyte Recovery
Caption: Decision tree for troubleshooting low 2,3-MDA recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
Technical Support Center: Overcoming Matrix Effects in 2,3-MDA Bioanalysis
Disclaimer: 2,3-Methylenedioxyamphetamine (2,3-MDA) is a structural isomer of the more extensively studied 3,4-MDA.[1] Due to the limited specific data on the bioanalysis of 2,3-MDA, this guide extrapolates from established principles of bioanalytical method development, troubleshooting for small molecule amines, and data available for 3,4-MDA and its analogs. The physiological and toxicological properties of 2,3-MDA are not well-known.[1]
Frequently Asked Questions (FAQs)
Q1: What is 2,3-MDA and why is its bioanalysis important?
A1: 2,3-Methylenedioxyamphetamine (2,3-MDA) is a structural isomer of 3,4-MDA, a psychedelic and entactogenic drug.[1] The primary interest in its analysis has been for forensic purposes to differentiate it from its more common isomer.[2][3] Bioanalysis of 2,3-MDA in biological matrices like plasma, urine, or vitreous humor is crucial for pharmacokinetic, toxicological, and forensic investigations.[4]
Q2: What are matrix effects and how can they affect 2,3-MDA analysis?
A2: Matrix effects are the alteration of an analyte's response in a mass spectrometer due to the presence of co-eluting, interfering compounds from the sample matrix.[5] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification of 2,3-MDA.[5][6] Biological matrices are complex and contain numerous endogenous components like phospholipids, salts, and proteins that can cause these interferences.
Q3: How can I determine if my 2,3-MDA analysis is impacted by matrix effects?
A3: The most common method to assess matrix effects is through a post-extraction spike experiment. This involves comparing the signal of 2,3-MDA in a pure solvent to its signal when spiked into an extracted blank matrix.[7] A significant difference in signal intensity for the same concentration indicates the presence of matrix effects.[7] Another qualitative method is post-column infusion, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.
Q4: What are the primary sources of matrix effects in biological samples for an amine compound like 2,3-MDA?
A4: For a basic amine compound like 2,3-MDA, major sources of matrix effects in biological fluids such as plasma or serum include:
-
Phospholipids: These are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Endogenous Small Molecules: These can alter the ionization efficiency of the analyte.
-
Proteins: Inadequate removal of proteins can lead to contamination of the analytical column and ion source.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of 2,3-MDA, with a focus on overcoming matrix effects.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Ion Suppression | Co-eluting endogenous matrix components (e.g., phospholipids, salts) interfering with 2,3-MDA ionization. | - Improve Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple Protein Precipitation (PPT). - Optimize Chromatography: Adjust the LC gradient to achieve better separation between 2,3-MDA and interfering peaks. - Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering components. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 2,3-MDA would be the ideal way to compensate for matrix effects. |
| High Signal Intensity / Ion Enhancement | Co-eluting matrix components enhancing the ionization of 2,3-MDA. | - Similar to addressing ion suppression, focus on improving sample preparation and chromatographic separation to remove the source of enhancement. |
| Poor Reproducibility (High %CV) | Inconsistent sample preparation, variability in matrix effects between different sample lots, or instrument instability. | - Standardize Sample Preparation: Ensure consistent execution of the sample preparation protocol. - Evaluate Matrix Lot Variability: Test at least six different lots of the biological matrix during method validation. - Use a Robust Internal Standard: A SIL-IS is highly recommended. If unavailable, a structural analog that co-elutes can be used, but with caution. |
| Inconsistent Retention Times | Changes in mobile phase composition, fluctuating flow rates, column degradation, or temperature variations. | - Prepare Fresh Mobile Phase Daily. - Purge the LC System to remove air bubbles. - Replace the Analytical Column if it shows signs of degradation. - Use a Column Oven to maintain a stable temperature. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column overload, column contamination, inappropriate mobile phase pH, or instrument issues. | - Inject a Lower Concentration of the analyte. - Use a Guard Column and implement a more rigorous sample cleanup procedure. - Adjust Mobile Phase pH: For an amine like 2,3-MDA, a slightly acidic mobile phase can improve peak shape. - Perform Routine LC System Maintenance. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes a post-extraction spike experiment to quantify the matrix effect.
Objective: To determine the Matrix Factor (MF) for 2,3-MDA, which quantifies the extent of ion suppression or enhancement.
Procedure:
-
Prepare Blank Matrix Extract: Obtain at least six different lots of the blank biological matrix (e.g., human plasma). Process these samples using the established extraction procedure without adding the analyte or internal standard.
-
Prepare Two Sets of Samples:
-
Set A (Analyte in Solvent): Prepare solutions of 2,3-MDA at low and high concentrations in the final reconstitution solvent.
-
Set B (Analyte in Extracted Matrix): Spike the same low and high concentrations of 2,3-MDA into the previously prepared blank matrix extracts.
-
-
Analysis: Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF) using the following formula:
-
MF (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) x 100
-
-
Interpretation:
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
The coefficient of variation (CV) of the MF across the different matrix lots should ideally be ≤15%.[8]
-
Visualizations
Caption: Experimental workflow for 2,3-MDA bioanalysis.
Caption: Troubleshooting logic for 2,3-MDA matrix effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Differentiation of the 2,3-methylenedioxy regioisomer of 3,4-MDMA (ecstasy) by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. e-b-f.eu [e-b-f.eu]
Technical Support Center: Optimizing Dosage for In Vivo Studies with 2,3-MDA Hydrochloride
Disclaimer: 2,3-methylenedioxyamphetamine (2,3-MDA) hydrochloride is a structural isomer of 3,4-MDA. The physiological and toxicological properties of 2,3-MDA are not well-documented in scientific literature.[1] The information provided herein is largely extrapolated from data on its better-studied isomer, 3,4-MDA, and the related compound, 3,4-methylenedioxymethamphetamine (MDMA). Researchers should exercise extreme caution and conduct thorough dose-finding studies before proceeding with any in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2,3-MDA hydrochloride and how does it differ from 3,4-MDA?
A1: this compound is a research chemical and a structural isomer of 3,4-MDA.[1][2] The key difference lies in the position of the methylenedioxy group on the phenyl ring.[1][2] While this may seem like a minor structural change, it can significantly impact the compound's pharmacological and toxicological profile. The properties of 2,3-MDA are not well-characterized.[1]
Q2: What is the presumed mechanism of action for this compound?
A2: Based on its structural similarity to 3,4-MDA and MDMA, 2,3-MDA is presumed to act as a monoamine releasing agent, primarily affecting serotonin, norepinephrine, and to a lesser extent, dopamine.[3][4] It likely interacts with monoamine transporters, leading to an increase in the synaptic concentration of these neurotransmitters.[5]
Q3: What are the critical first steps for an in vivo study with this compound?
A3: Given the lack of existing data, the most critical first step is to conduct a comprehensive dose-response study to determine the effective and safe dosage range for your specific animal model and experimental paradigm. It is also crucial to establish a humane endpoint protocol due to the unknown toxicity of the compound.
Q4: What are some potential challenges and how can I troubleshoot them?
A4: Please refer to the Troubleshooting Guide section below for detailed scenarios and solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in animal response | - Inaccurate drug preparation or administration- Individual differences in animal metabolism- Animal stress | - Ensure precise and consistent preparation of dosing solutions.- Use a consistent administration technique (e.g., intraperitoneal, oral gavage).- Increase the sample size to account for individual variability.- Acclimate animals to the experimental setup to minimize stress.[6] |
| No observable behavioral effect | - The administered dose is too low.- The chosen behavioral assay is not sensitive to the effects of the compound.- The compound may have degraded. | - Conduct a dose-escalation study to identify an effective dose range.- Select a behavioral assay known to be sensitive to amphetamine-like compounds (e.g., locomotor activity, elevated plus maze).[6]- Prepare fresh solutions for each experiment and store the stock compound under recommended conditions. |
| Adverse events or toxicity observed (e.g., seizures, hyperthermia) | - The administered dose is too high.- The compound may have unexpected off-target effects. | - Immediately cease administration and provide supportive care to the animal.- Re-evaluate the dosage range and start with significantly lower doses in subsequent studies.- Closely monitor animals for any signs of distress.[7] |
| Difficulty dissolving the compound | - Incorrect solvent selection.- The concentration is too high. | - Refer to the solubility data in Table 1. PBS, ethanol, DMSO, and DMF are suitable solvents.[1]- Gently warm the solution or use sonication to aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired dose (mg/kg), the number of animals, and their average weight.
-
Select a vehicle: Based on the desired route of administration and solubility data (see Table 1), choose an appropriate vehicle. For intraperitoneal (i.p.) injection in rodents, sterile 0.9% saline or PBS (pH 7.2) is recommended.
-
Dissolution:
-
Weigh the calculated amount of this compound using an analytical balance.
-
In a sterile vial, add the compound to the calculated volume of the chosen vehicle.
-
Vortex or sonicate the solution until the compound is completely dissolved.[6]
-
-
Sterilization (optional but recommended for i.p. injection): Filter the solution through a 0.22 µm syringe filter into a new sterile vial.
-
Storage: Prepare fresh solutions for each experiment. If short-term storage is necessary, store at 2-8°C, protected from light. Stability in solution for extended periods has not been determined.
Protocol 2: Dose-Response Study for Locomotor Activity in Mice
-
Animals: Use adult male mice (e.g., C57BL/6J strain), acclimatized to the housing facility for at least one week.
-
Apparatus: Utilize open-field arenas equipped with automated activity monitoring systems.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.9% saline)
-
Group 2: 0.5 mg/kg this compound
-
Group 3: 1.0 mg/kg this compound
-
Group 4: 2.0 mg/kg this compound
-
Group 5: 4.0 mg/kg this compound (Note: These are suggested starting doses based on related compounds and should be adjusted based on preliminary findings.)
-
-
Procedure: a. Habituate the mice to the open-field arenas for 30 minutes the day before the experiment. b. On the experimental day, administer the assigned treatment via i.p. injection. c. Immediately place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.[6]
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses to the vehicle control.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Formal Name | α-methyl-1,3-Benzodioxole-4-ethanamine, monohydrochloride | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ • HCl | [1] |
| Formula Weight | 215.7 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 10 mg/mlDMSO: 10 mg/mlEthanol: 16 mg/mlPBS (pH 7.2): 5 mg/ml | [1] |
| Stability | ≥ 5 years (as a solid) | [1] |
Table 2: Example In Vivo Dosages of the Related Compound 3,4-MDA in Rodents
This table is provided for reference only to aid in the design of initial dose-finding studies for 2,3-MDA. The optimal dosage for 2,3-MDA may be significantly different.
| Animal Model | Behavioral Assay | Dose Range (mg/kg) | Route of Administration | Observed Effects | Source |
| Rabbit | Nictitating Membrane Conditioning | 1.79 - 3.58 | N/A | Enhanced learning at lower dose | [8] |
| Rat | Drug Discrimination | 0.5 - 2.0 | N/A | Discriminative stimulus effects | N/A |
| Mouse | Locomotor Activity | 1.0 - 10.0 | i.p. | Hyperlocomotion | N/A |
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enhanced learning following a single, acute dose of MDA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Resolution of 3,4-Methylenedioxyamphetamine (MDA) Isomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the chromatographic resolution of MDA isomers.
General Troubleshooting & FAQs
Q1: We are observing poor or no separation between our MDA enantiomers. What is the first thing we should check?
A1: The most critical factor for separating enantiomers like R-(-)-MDA and S-(+)-MDA is the use of a chiral stationary phase (CSP) for High-Performance Liquid Chromatography (HPLC) or a chiral column for Gas Chromatography (GC).[1][2][3] If you are using a standard achiral column (like a C18), you will not be able to resolve the enantiomers. They will co-elute as a single peak.
Initial Verification Steps:
-
Confirm Column Type: Ensure the installed column is a chiral column. Common chiral selectors for amphetamine-type substances include those based on cyclodextrins or cellulose derivatives.[2][4]
-
Check Method Parameters: Verify that the mobile phase composition, flow rate, and temperature are appropriate for the specific chiral column being used, as recommended by the manufacturer or established literature methods.
-
System Suitability: Inject a well-characterized standard of racemic MDA to confirm that the system is performing correctly. Without a proper standard, it's impossible to verify separation.
Q2: Our peaks for MDA isomers are broad and tailing. What are the likely causes and solutions?
A2: Peak tailing for basic compounds like MDA is a common issue and can be caused by several factors related to interactions within the chromatographic system.
Potential Causes & Solutions:
-
Secondary Silanol Interactions (HPLC): Active, un-capped silanol groups on the silica support of the column can interact strongly with the basic amine group of MDA, causing tailing.
-
Solution: Add a basic modifier or competitor to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA) at a low concentration (e.g., 0.1%). This will occupy the active sites and improve peak shape.
-
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or at the head of the column can distort peak shape.[5]
-
Solution: First, try flushing the column with a strong solvent. If this fails, using a guard column can protect the analytical column from strongly retained impurities.[5] If the column is old or has been used with harsh conditions, it may need to be replaced.
-
-
Active Sites in the GC System: In gas chromatography, active sites in the injector liner or the column itself can cause adsorption and tailing of polar analytes like MDA.[6][7]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q3: We are using a chiral column for HPLC, but the resolution is still below the desired value (Rs < 1.5). How can we improve it?
A3: Optimizing HPLC parameters is key to enhancing resolution once the correct chiral column is in place. The resolution is governed by efficiency, selectivity, and retention factor.
Strategies to Improve HPLC Resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile, isopropanol) significantly impact selectivity on chiral columns. Systematically vary the percentage of the organic modifier.[8] Methanol can sometimes offer higher enantioselectivity compared to acetonitrile.[9]
-
Mobile Phase pH & Additives: The pH of the aqueous portion of the mobile phase affects the ionization state of MDA. Using buffers like ammonium acetate can help control pH and improve peak shape.[2] For many chiral separations of basic compounds, an alkaline pH (e.g., pH 11 with aqueous ammonia) can be optimal.[9]
-
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency by allowing more time for the analytes to interact with the stationary phase, thus improving resolution.[8][10] However, this will increase the analysis time.
-
Lower the Column Temperature: Reducing the column temperature can sometimes increase the interaction differences between the enantiomers and the chiral stationary phase, leading to better separation.[8]
-
Increase Column Length: Using a longer column provides more theoretical plates and thus a greater opportunity for separation, though it also increases run time and backpressure.[8][10]
Table 1: Comparison of HPLC Chiral Stationary Phases for Amphetamine-Related Compounds
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase | Advantages |
| Cyclodextrin-Based | Astec CYCLOBOND™, Chiralcel OD | Methanol/Acetonitrile with buffer (e.g., Ammonium Acetate)[2] | Versatile for a wide range of chiral compounds, including amphetamines. |
| Cellulose/Amylose Derivatives | Chiralpak AD/AS, Chiralcel OD/OJ | Hexane/Isopropanol/Acetonitrile mixtures | High success rate for resolving a broad range of enantiomers. |
| Pirkle-Type (Brush-Type) | Bakerbond™, Regis Whelk-O | Hexane/Isopropanol | Good for specific classes of compounds, often used for preparative separations. |
| Protein-Based | Chiral-AGP | Aqueous buffers with organic modifiers | Mimics biological interactions, useful for drug metabolism studies. |
Gas Chromatography (GC) Troubleshooting
Q4: We are trying to separate MDA isomers using GC-MS, but they are co-eluting. What is the recommended approach?
A4: Direct analysis of underivatized MDA enantiomers on a GC is challenging due to their polarity. The recommended approach is to perform a chiral derivatization.[6][11]
Chiral Derivatization Workflow:
-
React with a Chiral Derivatizing Agent (CDA): The racemic MDA mixture (containing both R and S enantiomers) is reacted with a single, pure enantiomer of a CDA.
-
Formation of Diastereomers: This reaction creates a mixture of diastereomers (e.g., R-MDA with S-CDA and S-MDA with S-CDA).
-
Separation on an Achiral Column: Diastereomers have different physical properties and can be separated on a standard, non-chiral GC column (e.g., a 5% phenyl-methylpolysiloxane column).[12]
Table 2: Common Chiral Derivatizing Agents for Amines in GC
| Derivatizing Agent | Abbreviation | Resulting Derivative | Key Features |
| N-Trifluoroacetyl-L-prolyl chloride | TFPC, TPC | TFA-L-prolyl amide | Widely used for primary and secondary amines. Forms stable derivatives. |
| (-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl | MTPA amide | Mosher's acid chloride. Provides good separation for many amines. |
| Heptafluorobutyl Chloroformate | HFB-Cl | Heptafluorobutyl carbamate | Used in a two-step process followed by amidation for chiral analysis of amino acids.[13] |
| 2-Naphthoyl Chloride | - | Naphthoyl amide | Used for HPLC derivatization but principles can apply to GC.[14] |
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for MDA Enantiomers
This protocol is a representative method for the separation of MDA enantiomers.
-
Instrumentation: HPLC system with UV detector.
-
Column: Cyclodextrin-based chiral column (e.g., Astec CYCLOBOND I 2000, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 70:30 (v/v) 100mM Ammonium Acetate Buffer (pH 6.0) : Methanol.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 285 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve MDA standard or extracted sample in the mobile phase to a concentration of approximately 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral Derivatization GC-MS Method for MDA Isomers
This protocol outlines the derivatization of MDA to form diastereomers for separation on an achiral GC column.
-
Sample Preparation:
-
Evaporate 100 µL of MDA solution (in methanol) to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a chiral derivatizing agent solution (e.g., 1 mg/mL N-Trifluoroacetyl-L-prolyl chloride in ethyl acetate).
-
Add 10 µL of a catalyst such as triethylamine.[6]
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
After cooling, evaporate the solvent and reconstitute the residue in 100 µL of ethyl acetate for injection.
-
-
Instrumentation: GC-MS system.
-
Column: Standard achiral column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase).[12]
-
GC Parameters:
-
Injector: Split/Splitless, 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Initial temperature 150°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Scan Range: 40-450 m/z.
-
Visualizations
General Troubleshooting Workflow for Poor Resolution
This diagram outlines a systematic approach to troubleshooting poor peak resolution in chromatography.
Caption: A logical workflow for diagnosing and fixing poor resolution of MDA isomers.
Chiral Derivatization Workflow for GC Analysis
This diagram illustrates the process of converting enantiomers into separable diastereomers for GC analysis.
Caption: Workflow for converting MDA enantiomers into separable diastereomers for GC.
References
- 1. Chiral separation of 3,4-methylenedioxymeth- amphetamine and related compounds in clandestine tablets and urine samples by capillary electrophoresis/fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral separation of 3,4-methylenedioxymethamphetamine (MDMA) enantiomers using batch chromatography with peak shaving recycling and its effects on oxidative stress status in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous chiral separation of 3,4-methylenedioxymethamphet- amine, 3-4-methylenedioxyamphetamine, 3,4-methylenedioxyethylam- phetamine, ephedrine, amphetamine and methamphetamine by capillary electrophoresis in uncoated and coated capillaries with native beta-cyclodextrin as the chiral selector: preliminary application to the analysis of urine and hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. lcms.cz [lcms.cz]
- 6. ecommons.luc.edu [ecommons.luc.edu]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
- 10. quora.com [quora.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. benchchem.com [benchchem.com]
- 13. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resolution and analysis of enantiomers of amphetamines by liquid chromatography on a chiral stationary phase: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
stability testing of 2,3-MDA hydrochloride in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,3-MDA hydrochloride in various solvents. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound solid?
A1: As an analytical reference standard, solid this compound is stable for at least 5 years when stored at -20°C in a tightly sealed container, protected from light and moisture.
Q2: In which common laboratory solvents is this compound soluble?
A2: Based on available data, this compound exhibits solubility in the following solvents:
-
Dimethylformamide (DMF): ~10 mg/mL
-
Dimethyl sulfoxide (DMSO): ~10 mg/mL
-
Ethanol: ~16 mg/mL
-
Phosphate-buffered saline (PBS), pH 7.2: ~5 mg/mL
It is crucial to verify the solubility for your specific experimental concentration and conditions.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Amphetamine analogues can be susceptible to degradation in highly acidic or alkaline conditions.
-
Solvent Type: The polarity and protic/aprotic nature of the solvent can impact stability.
-
Temperature: Higher temperatures generally accelerate degradation rates.
-
Light: Exposure to UV or ambient light can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q4: Are there any known degradation pathways for compounds related to 2,3-MDA?
A4: While specific degradation pathways for 2,3-MDA are not extensively documented in publicly available literature, related amphetamine-type substances can undergo degradation through oxidation of the amine group or reactions involving the methylenedioxy ring. Forced degradation studies are recommended to identify potential degradation products for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in an aqueous buffer.
-
Possible Cause: The pH of the buffer may not be optimal for stability. Amphetamine hydrochlorides are generally more stable in slightly acidic to neutral aqueous solutions.
-
Troubleshooting Steps:
-
Verify the pH of your buffer.
-
Conduct a preliminary pH stability screen by preparing solutions in a range of buffers (e.g., pH 4, 7, and 9) and analyzing the purity at initial and subsequent time points.
-
If degradation is observed at higher pH, consider using a buffer with a lower pH for your experiments.
-
For N-hydroxy metabolites of related compounds, degradation in neutral to basic aqueous solutions has been noted, which can be inhibited by the addition of antioxidants like L-ascorbic acid. While 2,3-MDA is not an N-hydroxy compound, if oxidative degradation is suspected, the addition of an antioxidant could be investigated.
-
Issue 2: Inconsistent results in stability studies using organic solvents.
-
Possible Cause 1: Purity of the solvent. The presence of impurities (e.g., peroxides in ethers or aldehydes in alcohols) can react with the amine hydrochloride.
-
Troubleshooting Steps:
-
Use high-purity, HPLC-grade, or anhydrous solvents.
-
If using solvents prone to peroxide formation (e.g., tetrahydrofuran, diethyl ether), test for the presence of peroxides before use.
-
Consider degassing the solvent to remove dissolved oxygen, which can contribute to oxidative degradation.
-
-
Possible Cause 2: Evaporation of the solvent. Over the course of a stability study, solvent evaporation can concentrate the analyte, leading to inaccurate measurements.
-
Troubleshooting Steps:
-
Ensure sample vials are tightly sealed with appropriate caps and septa.
-
Use parafilm to further seal the vials for long-term studies.
-
Include a t=0 (initial time point) measurement for every batch of stability samples to have an accurate starting concentration.
-
Issue 3: Appearance of unknown peaks in the chromatogram during a stability study.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
This is an expected outcome of a stability-indicating method. The goal is to separate the parent compound from any degradants.
-
Ensure your analytical method (e.g., HPLC) has adequate resolution to separate the parent peak from these new peaks.
-
If the peaks are not well-resolved, the analytical method needs to be re-developed and re-validated.
-
For characterization of significant degradation products, techniques like LC-MS/MS or NMR can be employed.
-
Data Presentation: Illustrative Stability Data
Disclaimer: The following data is illustrative and intended to serve as a template. Actual stability will depend on the specific experimental conditions.
Table 1: Illustrative Stability of this compound (1 mg/mL) in Various Solvents at Room Temperature (25°C)
| Solvent | Time (hours) | % Remaining (Illustrative) |
| Methanol | 0 | 100.0 |
| 24 | 99.5 | |
| 48 | 99.1 | |
| 72 | 98.7 | |
| Acetonitrile | 0 | 100.0 |
| 24 | 99.8 | |
| 48 | 99.6 | |
| 72 | 99.4 | |
| PBS (pH 7.4) | 0 | 100.0 |
| 24 | 98.2 | |
| 48 | 96.5 | |
| 72 | 94.8 | |
| 0.1 M HCl | 0 | 100.0 |
| 24 | 95.3 | |
| 48 | 90.7 | |
| 72 | 86.2 | |
| 0.1 M NaOH | 0 | 100.0 |
| 24 | 88.1 | |
| 48 | 77.4 | |
| 72 | 67.9 |
Table 2: Illustrative Stability of this compound (1 mg/mL) in Methanol at Different Temperatures
| Temperature | Time (hours) | % Remaining (Illustrative) |
| 4°C | 0 | 100.0 |
| 24 | 99.9 | |
| 72 | 99.7 | |
| 168 (1 week) | 99.2 | |
| 25°C (RT) | 0 | 100.0 |
| 24 | 99.5 | |
| 72 | 98.7 | |
| 168 (1 week) | 97.0 | |
| 40°C | 0 | 100.0 |
| 24 | 97.8 | |
| 72 | 93.5 | |
| 168 (1 week) | 85.6 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Solution
1. Objective: To evaluate the intrinsic stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) and to develop a stability-indicating analytical method.
2. Materials and Reagents:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Phosphate buffers (pH 4, 7, and 9)
-
HPLC system with a UV detector (or MS detector)
-
Photostability chamber
-
Temperature-controlled oven/incubator
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
Take samples at 0, 2, 6, 12, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
Take samples at 0, 2, 6, 12, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with a 3% solution of H₂O₂ to a final concentration of 100 µg/mL.
-
Keep at room temperature for 24 hours.
-
Take samples at 0, 2, 6, 12, and 24 hours.
-
-
Thermal Degradation:
-
Dilute the stock solution with methanol to a final concentration of 100 µg/mL.
-
Incubate at 60°C in the dark for 7 days.
-
Take samples at 0, 1, 3, and 7 days.
-
-
Photolytic Degradation:
-
Prepare two sets of solutions of 100 µg/mL in methanol.
-
Expose one set to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Keep the second set (control) in the dark under the same temperature conditions.
-
Analyze both sets after the exposure period.
-
5. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all potential degradation products.
-
Monitor the peak area of this compound and any degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent stability results.
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 2,3-MDA Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of amphetamine-type stimulants, the accurate quantification of 2,3-methylenedioxyamphetamine (2,3-MDA) is of significant interest, particularly in forensic and toxicological contexts. This guide provides a comparative overview of validated analytical methods for the quantification of MDA, with a focus on differentiating the 2,3-regioisomer from the more common 3,4-MDA. The information presented is based on a review of published experimental data.
Comparison of Analytical Method Performance
The quantification of MDA isomers is predominantly achieved through chromatographic techniques coupled with mass spectrometry or other sensitive detection methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most frequently employed methods. High-performance liquid chromatography (HPLC) with fluorescence or ultraviolet (UV) detection is also utilized. The following table summarizes the performance characteristics of various analytical methods for MDA quantification. It is important to note that much of the detailed validation data has been established for the 3,4-MDA isomer, which is often analyzed alongside its 2,3-counterpart.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Precision (%RSD) |
| GC-MS | Urine | 4 ng/mL[1] | - | - | 73.0 - 104.6[1] | 2.1 - 6.4[1] |
| GC-MS | Plasma | - | - | 1 - 50 µg/L (for each enantiomer)[2] | 88.8 - 106.9[2] | 1.3 - 14.9[2] |
| LC-MS/MS | Blood | 0.25 µg/L (for MDMA)[3] | - | 0.5 - 500 µg/L (for MDMA)[3] | 86.9 - 95.5 (for MDMA)[3] | < 5.7[3] |
| UPLC-QToF | Dried Blood Spot | - | 20 ng/mL (for MDMA)[4] | 20 - 500 ng/mL (for MDMA)[4] | 68.32 (for MDMA)[4] | Intra-assay: 9.93 (at LLOQ), Inter-assay: 4.18 - 6.73[4] |
| HPLC-Fluorescence | Hair | 0.15 ng/mg[5] | - | - | - | Intra-day: 1.5 - 6.8, Inter-day: 2.7 - 4.7[5] |
| HPTLC | Seized Tablets | 12.1 µ g/band [6] | 36.8 µ g/band [6] | 51.0 - 510.0 µ g/band [6] | 99.13[6] | < 5.0[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the GC-MS and LC-MS/MS analysis of MDA.
GC-MS Method for MDA Quantification in Urine
This method involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by derivatization to improve chromatographic separation and detection sensitivity.
-
Sample Preparation (Solid-Phase Extraction):
-
A mixed-phase (C18 and strong cation-exchange) SPE disk is used.
-
The analytes are retained on the strong cation-exchange functional groups.
-
The disk is washed with methanol.
-
Elution is performed with ammoniated ethyl acetate.[1]
-
-
Derivatization:
-
While not always specified for MDA in all contexts, derivatization with agents like heptafluorobutyric anhydride (HFBA) is common for amphetamines to enhance volatility and chromatographic properties. This step is crucial for differentiating between 2,3- and 3,4-MDMA.[7]
-
-
GC-MS Analysis:
-
Column: HP-1 capillary column (12-m, 0.20-mm i.d., 0.33-μm film thickness).[7]
-
Injector and Interface Temperatures: 270°C.[7]
-
Oven Temperature Program: Initial temperature of 80°C for 1.00 min, then ramped to 280°C at 20°C/min.[7]
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for quantification.[1]
-
LC-MS/MS Method for MDMA (and its metabolite MDA) Quantification in Blood
This method utilizes liquid chromatography coupled with tandem mass spectrometry, offering high selectivity and sensitivity.
-
Sample Preparation:
-
Specific details on the extraction method from blood were not provided in the search results, but protein precipitation or liquid-liquid extraction are common techniques.
-
-
LC-MS/MS Analysis:
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: General workflow for the validated analytical quantification of MDA.
Caption: Key steps in different analytical methods for MDA quantification.
Differentiation of 2,3-MDA and 3,4-MDA
The differentiation of 2,3-MDA from its more prevalent isomer, 3,4-MDA, is a critical analytical challenge. Studies have shown that while the mass spectra of the underivatized isomers are very similar, derivatization followed by GC-MS analysis allows for their separation.[7] Specifically, derivatization with heptafluorobutyric anhydride (HFBA) leads to the formation of derivatives that can be chromatographically resolved on an HP-1 column.[7] This highlights the importance of the derivatization step when specific isomer identification is required.
References
- 1. Confirmation of amphetamine, methamphetamine, MDA and MDMA in urine samples using disk solid-phase extraction and gas chromatography-mass spectrometry after immunoassay screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Validated Method for the Simultaneous Determination of Methamphetamine and 3,4-Methylenedioxy-N-methamphetamine in Blood-Based Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. Quantification of MDMA and MDA in abusers' hair samples by semi-micro column HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. redalyc.org [redalyc.org]
- 7. academic.oup.com [academic.oup.com]
Cross-Reactivity of 2,3-Methylenedioxyamphetamine (2,3-MDA) in Amphetamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of methylenedioxyamphetamine (MDA) isomers in commercially available immunoassays for amphetamines. Due to a lack of specific experimental data for 2,3-methylenedioxyamphetamine (2,3-MDA) in the current scientific literature, this guide focuses on the well-documented cross-reactivity of its structural isomer, 3,4-methylenedioxyamphetamine (3,4-MDA). The data presented for 3,4-MDA serves as a critical reference point for researchers to anticipate the potential cross-reactivity of 2,3-MDA and other positional isomers in various immunoassay platforms.
The structural similarity between MDA isomers and the target analytes of amphetamine immunoassays (amphetamine and methamphetamine) is the primary cause of cross-reactivity. This can lead to false-positive results in initial drug screens, necessitating confirmatory testing by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. The degree of cross-reactivity is highly dependent on the specificity of the antibodies used in the immunoassay kit and can vary significantly between different manufacturers and assay methodologies[2].
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity of 3,4-MDA and other amphetamine-related compounds in various commercial immunoassays. It is important to note that cross-reactivity is often expressed as the concentration of the cross-reactant required to produce a signal equivalent to a specific concentration of the primary analyte (e.g., d-amphetamine).
Table 1: Cross-Reactivity in Enzyme Immunoassays (EIA)
| Compound | Immunoassay (Manufacturer) | Calibrator (Cutoff) | Cross-Reactivity (%) |
| 3,4-MDA | CEDIA Amphetamine/Ecstasy | d-Amphetamine | >100 |
| 3,4-MDA | OnLine Amphetamine/MDMA | d-Amphetamine | >100 |
| 3,4-MDA | DRI Amphetamines | d-Amphetamine | ≥50 |
| 3,4-MDA | EMIT d.a.u. Monoclonal Amphetamine/Methamphetamine | d-Amphetamine | High |
| 3,4-MDA | COBAS INTEGRA Amphetamines | d-Amphetamine | >50 (for MDMA, not MDA) |
| 5-APB | CEDIA® DAU Amphetamine/Ecstasy | Not Specified | 2.00 |
| 5-APB | Siemens/Syva® EMIT®II Plus Amphetamines | Not Specified | 2.00 |
| 5-APDB | CEDIA® DAU Amphetamine/Ecstasy | Not Specified | 1.00 |
| 5-APDB | Siemens/Syva® EMIT®II Plus Amphetamines | Not Specified | 0.20 |
Data compiled from multiple sources, including studies on various designer drugs and amphetamine immunoassays[3][4][5].
Table 2: Cross-Reactivity in Fluorescence Polarization Immunoassay (FPIA) and Radioimmunoassay (RIA)
| Compound | Immunoassay (Platform) | Calibrator (Cutoff) | Cross-Reactivity |
| 3,4-MDA | Abbott TDx Amphetamine/Methamphetamine II | d-Amphetamine | Significant cross-reactivity observed |
| 3,4-MDA | Abuscreen RIA | d-Amphetamine | Higher cross-reactivity than other analogues |
| 3,4-MDA | FPIA | d-Amphetamine | Higher cross-reactivity than other analogues |
Findings are based on studies evaluating various amphetamine analogues[2][6].
Experimental Protocols
The data presented in this guide are derived from studies employing established methodologies for assessing immunoassay cross-reactivity. A generalized experimental protocol is outlined below.
Objective: To determine the concentration of a test compound (e.g., an MDA isomer) that produces a positive result in an amphetamine immunoassay.
Materials:
-
Commercial amphetamine immunoassay kits (e.g., EMIT, CEDIA, FPIA, RIA).
-
Certified reference standards of d-amphetamine, d-methamphetamine, 3,4-MDA, and other relevant analogues.
-
Drug-free synthetic urine or pooled human urine.
-
Appropriate instrumentation for the chosen immunoassay (e.g., spectrophotometer, fluorescence polarization analyzer, gamma counter).
-
Confirmatory analytical instrument (e.g., GC-MS or LC-MS/MS).
Procedure:
-
Preparation of Standards: A series of standard solutions of the test compounds are prepared by spiking them into drug-free urine at various concentrations.
-
Immunoassay Analysis: The prepared samples are analyzed using the selected amphetamine immunoassay according to the manufacturer's instructions.
-
Determination of Cross-Reactivity: The concentration of the test compound that produces a signal equivalent to the assay's cutoff calibrator (e.g., 500 ng/mL of d-amphetamine) is determined.
-
Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant) x 100%
-
Confirmation: Positive immunoassay results are confirmed by a more specific method like GC-MS or LC-MS/MS to verify the presence and concentration of the cross-reacting substance.
Visualizing Structural Relationships and Cross-Reactivity
The potential for an immunoassay designed to detect a specific molecule (the target analyte) to also detect structurally similar molecules is known as cross-reactivity. The following diagram illustrates the structural similarities between amphetamine, its more common isomer 3,4-MDA, and the less-studied 2,3-MDA. This structural overlap is the basis for the observed cross-reactivity in amphetamine immunoassays.
Caption: Structural relationships and potential for immunoassay cross-reactivity.
Conclusion
References
- 1. One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of three commercial amphetamine immunoassays for detection of methamphetamine, methylenedioxyamphetamine, methylenedioxymethamphetamine, and methylenedioxyethylamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. MDMA and MDA cross reactivity observed with Abbott TDx amphetamine/methamphetamine reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Atypical Profile of 2,3-MDA at the Serotonin Transporter: A Comparative Analysis
For Immediate Release
AUSTIN, TX – December 7, 2025 – A comprehensive analysis of the effects of 2,3-methylenedioxyamphetamine (2,3-MDA) on the serotonin transporter (SERT) reveals a distinct pharmacological profile when compared to its more widely studied isomers, 3,4-methylenedioxyamphetamine (3,4-MDA) and 3,4-methylenedioxymethamphetamine (MDMA). This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of these compounds' interactions with a key target in serotonergic neurotransmission.
The positional isomerism of the methylenedioxy group on the phenyl ring significantly influences the potency and activity of these amphetamine derivatives at the serotonin transporter. While 3,4-MDA and MDMA are well-characterized as potent serotonin releasing agents and reuptake inhibitors, data on 2,3-MDA is less abundant, suggesting it is a less common subject of study. However, available research on its N-methylated analog, 2,3-MDMA, provides valuable insights into how this structural variation impacts SERT interaction.
Comparative Analysis of SERT Interaction
Table 1: Inhibition of Serotonin Transporter (SERT) Mediated Uptake
| Compound | IC50 (µM) for SERT Inhibition | Species/System | Reference |
| 2,3-MDMA | 82 | HEK293 cells expressing rat SERT | [1] |
| 3,4-MDA | Data Not Available | ||
| MDMA (3,4-MDMA) | 34.8 | HEK293 cells expressing rat SERT | [1] |
| MDMA (3,4-MDMA) | 2.41 | HEK293 cells expressing human SERT | [2] |
Table 2: Binding Affinity at the Serotonin Transporter (SERT)
| Compound | Ki (nM) for SERT | Species/System | Reference |
| 2,3-MDA | Data Not Available | ||
| 3,4-MDA | Data Not Available | ||
| MDMA (3,4-MDMA) | 238 | Rat brain synaptosomes | [3] |
| MDMA (3,4-MDMA) | 640 | Mouse SERT | [2] |
| MDMA (3,4-MDMA) | 2410 | Human SERT | [2] |
Table 3: Efficacy as a Serotonin Releasing Agent
| Compound | EC50 (nM) for Serotonin Release | Species/System | Reference |
| 2,3-MDA | Data Not Available | ||
| 3,4-MDA | Data Not Available | ||
| MDMA (3,4-MDMA) | 79 | Rat brain synaptosomes | [3] |
The available data indicates that 2,3-MDMA is a significantly less potent inhibitor of the serotonin transporter compared to MDMA.[1] This suggests that the positioning of the methylenedioxy group at the 2,3 position reduces the compound's affinity and/or its ability to block serotonin reuptake. Both 3,4-MDA and MDMA are recognized as potent substrates for SERT, acting as both reuptake inhibitors and releasing agents.[4]
Experimental Methodologies
The following are detailed protocols for the key in vitro assays used to characterize the effects of these compounds on the serotonin transporter.
Radioligand Binding Assay for SERT Affinity (Ki)
This assay determines the affinity of a compound for the serotonin transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to SERT.
Materials:
-
Cell membranes prepared from cells expressing SERT (e.g., HEK293-hSERT) or brain tissue homogenates (e.g., rat cortex).
-
Radioligand (e.g., [³H]-citalopram or [¹²⁵I]-RTI-55).
-
Test compounds (2,3-MDA, 3,4-MDA, MDMA).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Serotonin Uptake Inhibition Assay (IC50)
This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into cells or synaptosomes that express the serotonin transporter.
Materials:
-
HEK293 cells stably expressing SERT or freshly prepared rat brain synaptosomes.
-
[³H]-Serotonin (5-HT).
-
Test compounds (2,3-MDA, 3,4-MDA, MDMA).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Known SERT inhibitor for control (e.g., fluoxetine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Culture HEK293-SERT cells in 96-well plates or prepare synaptosomes from rat brain tissue.
-
Wash the cells or synaptosomes with KRH buffer.
-
Pre-incubate the cells or synaptosomes with varying concentrations of the test compounds or a vehicle control for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate serotonin uptake by adding a fixed concentration of [³H]-5-HT to each well.
-
Allow the uptake to proceed for a defined period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells or synaptosomes with ice-cold KRH buffer.
-
Lyse the cells or synaptosomes and measure the amount of incorporated [³H]-5-HT using a scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a known SERT inhibitor.
-
Calculate the specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of inhibition of specific uptake as a function of the test compound concentration and determine the IC50 value using non-linear regression.
Serotonin Release Assay (EC50)
This assay quantifies the ability of a compound to induce the release of pre-loaded radiolabeled serotonin from cells or synaptosomes.
Materials:
-
HEK293 cells expressing SERT or rat brain synaptosomes.
-
[³H]-Serotonin (5-HT).
-
Test compounds (2,3-MDA, 3,4-MDA, MDMA).
-
Superfusion apparatus or multi-well plates.
-
Krebs-Ringer buffer.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Load the cells or synaptosomes with [³H]-5-HT by incubating them in a buffer containing the radiolabel for a specific time (e.g., 30 minutes) at 37°C.
-
Wash the cells or synaptosomes to remove extracellular [³H]-5-HT.
-
Resuspend the loaded cells or synaptosomes in fresh buffer.
-
Expose the cells or synaptosomes to varying concentrations of the test compounds or a vehicle control.
-
Collect the superfusate or the extracellular medium at specific time intervals.
-
At the end of the experiment, lyse the cells or synaptosomes to determine the amount of [³H]-5-HT remaining inside.
-
Measure the radioactivity in the collected fractions and the cell lysate using a scintillation counter.
-
Calculate the amount of [³H]-5-HT released as a percentage of the total pre-loaded radioactivity.
-
Plot the percentage of serotonin release as a function of the test compound concentration and determine the EC50 value using non-linear regression.
Signaling Pathways and Experimental Workflows
The interaction of MDMA with SERT is known to trigger intracellular signaling cascades that can modulate transporter function. One key pathway involves Protein Kinase C (PKC), which can lead to the internalization of SERT from the cell surface, thereby reducing its functional capacity.[5][6]
Caption: MDMA interaction with SERT can activate PKC, leading to SERT internalization and reduced function.
The following diagram illustrates a typical experimental workflow for validating the effects of a compound like 2,3-MDA on the serotonin transporter.
Caption: Workflow for characterizing a compound's effects on the serotonin transporter.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 5. Avens Publishing Group - MDMA Regulates Serotonin Transporter Function via a Protein Kinase C Dependent Mechanism [avensonline.org]
- 6. avensonline.org [avensonline.org]
A Head-to-Head Comparison of 2,3-MDA and 3,4-MDA: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between positional isomers of psychoactive compounds is critical for advancing neuropharmacology and developing safer therapeutic agents. This guide provides a head-to-head comparison of 2,3-methylenedioxyamphetamine (2,3-MDA) and its more widely known isomer, 3,4-methylenedioxyamphetamine (3,4-MDA), focusing on their distinct pharmacological, behavioral, and toxicological profiles.
While both are structural isomers, their pharmacological activities diverge significantly. 3,4-MDA is a well-characterized entactogen, stimulant, and psychedelic, known to act as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a 5-HT₂ receptor agonist.[1] In contrast, available data describes 2,3-MDA as a potent and long-lasting stimulant, but with minimal to no entactogenic effects.[2][3] This fundamental difference underscores the critical impact of the methylenedioxy group's position on the phenyl ring.
Comparative Pharmacological Data
Direct and comprehensive quantitative pharmacological data for 2,3-MDA is limited in publicly available literature. However, a study comparing the N-methylated analogs—2,3-MDMA and 3,4-MDMA (MDMA)—provides the most direct insight into their differential effects on monoamine transporters.[4][5][6] This data is presented below as a proxy for the MDA isomers, with the caveat that N-methylation can influence pharmacological activity.
The data suggests that the 2,3-isomer has a significantly reduced affinity for the serotonin transporter (SERT) while maintaining a comparable affinity for the norepinephrine transporter (NET) relative to the 3,4-isomer. This is consistent with the qualitative description of 2,3-MDA as a classical stimulant, whose effects are primarily driven by norepinephrine and dopamine, whereas the potent serotonergic activity of 3,4-MDA is crucial for its characteristic entactogenic and psychedelic effects.
Table 1: Monoamine Transporter Inhibition
| Compound (Analog) | Target | IC₅₀ (nM) | Potency Relative to 3,4-Isomer |
| 2,3-MDMA | hSERT | 31,300 | ~35-fold weaker |
| 3,4-MDMA | hSERT | 891 | - |
| 2,3-MDMA | hNET | 1,220 | Equipotent |
| 3,4-MDMA | hNET | 1,240 | - |
Data derived from a study on the N-methylated analogs (MDMA) and reflects inhibitory concentration (IC₅₀) at human (h) transporters.[4][5][6] Lower IC₅₀ values indicate higher potency.
Behavioral and Toxicological Profiles
Behavioral Effects
Drug discrimination studies in rats provide behavioral evidence for the distinct subjective effects of these isomers. In one study, animals trained to recognize 3,4-MDA could generalize their response to the classic hallucinogen DOM or to amphetamine. However, 2,3-MDA did not substitute for DOM or amphetamine, suggesting it lacks similar hallucinogenic or classical stimulant cues in this paradigm.
Neurotoxicity
The neurotoxic profiles of these isomers are believed to differ significantly, primarily due to their differential impact on the serotonergic system. 3,4-MDA is a well-documented serotonergic neurotoxin.[7][8] Studies have demonstrated that 3,4-MDA and its metabolite MDMA can cause long-term, selective damage to serotonin (5-HT) axon terminals in the forebrain.[9][10][11] This is characterized by a profound loss of 5-HT axons and markers such as tryptophan hydroxylase.[8][10] Research indicates that 3,4-MDA produces a greater reduction in 5-HT axons than MDMA at equivalent doses.[10]
Direct experimental data on the neurotoxicity of 2,3-MDA is not available in the reviewed literature. However, based on its substantially lower potency at SERT, it is hypothesized that 2,3-MDA would exhibit significantly less serotonergic neurotoxicity compared to its 3,4-isomer.
Key Experimental Methodologies
Monoamine Transporter Inhibition Assay
The inhibitory activity of the compounds at monoamine transporters is a key measure of their pharmacological profile. This is typically determined using an in vitro uptake inhibition assay.
Objective: To determine the concentration of a test compound that inhibits the uptake of a radiolabeled neurotransmitter by 50% (IC₅₀) in cells expressing the specific human transporter (SERT, NET, or DAT).
Protocol Outline:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).
-
Assay Preparation: Cells are plated in multi-well plates and grown to confluence.
-
Inhibition: Cells are pre-incubated for a set time (e.g., 10 minutes) with various concentrations of the test compounds (e.g., 2,3-MDMA, 3,4-MDMA).
-
Radioligand Addition: A fixed concentration of a radiolabeled substrate, such as [³H]5-HT for SERT or [³H]noradrenaline for NET, is added to the wells.
-
Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow for transporter-mediated uptake.
-
Termination: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.
-
Quantification: The amount of radioligand taken up by the cells is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., fluoxetine for SERT). Specific uptake is calculated by subtracting non-specific from total uptake. IC₅₀ values are then determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression.
Drug Discrimination in Rats
This behavioral paradigm assesses the interoceptive (subjective) effects of a compound by training animals to recognize a specific drug state.
Objective: To determine if a novel compound produces subjective effects similar to a known training drug.
Protocol Outline:
-
Apparatus: Standard two-lever operant conditioning chambers equipped with food pellet dispensers.
-
Training: Rats are trained to press one lever for a food reward after being administered the training drug (e.g., 3,4-MDA) and the other lever after being administered a vehicle (e.g., saline).[4][12][13] Sessions are conducted daily.
-
Acquisition Criteria: Training continues until the rats reliably select the correct lever (e.g., >80% accuracy) based on the injection they received.[12]
-
Substitution Testing: Once trained, test sessions are conducted where rats are administered various doses of a novel compound (e.g., 2,3-MDA) or other drugs of interest.
-
Data Collection: The percentage of responses made on the drug-appropriate lever is recorded.
-
Data Analysis: Full substitution is considered to have occurred if the animals predominantly press the drug-associated lever. Partial substitution or no substitution provides information on the similarity of the test drug's subjective effects to the training drug.
Signaling Pathway Visualization
The psychedelic effects of 3,4-MDA are primarily mediated by its agonist activity at the serotonin 2A (5-HT₂A) receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[14][15] Activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to downstream cellular responses.
References
- 1. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. 2,3-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Characterization of the 2,3-Methylenedioxyamphetamines | Journal of Forensic Sciences 1972-2005 | ASTM International [dl.astm.org]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy ), and amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA) on monoaminergic systems in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the neurotoxic potential of methylenedioxyamphetamine (MDA) and its N-methylated and N-ethylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylenedioxyamphetamine (MDA) and methylenedioxymethamphetamine (MDMA) cause selective ablation of serotonergic axon terminals in forebrain: immunocytochemical evidence for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The hyperthermic and neurotoxic effects of 'Ecstasy' (MDMA) and 3,4 methylenedioxyamphetamine (MDA) in the Dark Agouti (DA) rat, a model of the CYP2D6 poor metabolizer phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. labcorp.com [labcorp.com]
- 14. Role of the 5-HT2A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
A Comparative Guide to the Synthesis of 2,3-Methylenedioxyamphetamine (2,3-MDA) Hydrochloride: Established versus Novel Pathways
For researchers, scientists, and drug development professionals, the efficient and well-characterized synthesis of psychoactive compounds is of paramount importance. This guide provides a comparative analysis of an established synthesis pathway for 2,3-methylenedioxyamphetamine (2,3-MDA) hydrochloride and a novel, alternative route, offering insights into their respective methodologies and performance metrics.
This document outlines two distinct synthetic approaches to 2,3-MDA hydrochloride, a positional isomer of the more widely known 3,4-MDA. The comparison focuses on the starting materials, key chemical transformations, and available performance data to assist researchers in selecting the most suitable method for their specific needs.
Established Synthesis Pathway: From 2,3-Methylenedioxy-β-ethyl-β-nitrostyrene
An established and documented method for the synthesis of this compound proceeds through the reduction of a nitrostyrene intermediate. This pathway is characterized by its straightforward reduction step, yielding the target compound in high purity.
Experimental Protocol:
The synthesis commences with the preparation of 2,3-methylenedioxy-β-ethyl-β-nitrostyrene, which is then reduced to 2,3-MDA. The freebase is subsequently converted to its hydrochloride salt.
A solution of 2,3-methylenedioxy-β-ethyl-β-nitrostyrene (3.7 g, 17 mmol) in 20 ml of tetrahydrofuran (THF) is added over 30 minutes to a solution of lithium aluminum hydride (LiAlH4) (4.2 g, 110 mmol) in 50 ml of THF. The reaction mixture is then heated to reflux. After 5 hours, the excess LiAlH4 is quenched by the dropwise addition of water, and the precipitated inorganic salts are removed by suction filtration. The filtrate is evaporated in vacuo to yield a yellow oil. This oil is then treated with ethereal HCl to precipitate white crystals of this compound. The resulting product is collected to give a yield of 2.8 g (85%).[1]
Novel Synthesis Pathway: From 2,3-Methylenedioxybenzaldehyde
A novel and alternative pathway for the synthesis of this compound begins with the more readily accessible starting material, 2,3-methylenedioxybenzaldehyde. This route involves a two-step process: a Henry condensation followed by a reduction.
Experimental Protocol:
Step 1: Henry Condensation to form 1-(2,3-Methylenedioxyphenyl)-2-nitropropene
To a solution of 2,3-methylenedioxybenzaldehyde in a suitable solvent such as ethanol, nitroethane and a basic catalyst (e.g., n-butylamine or ammonium acetate) are added. The reaction mixture is stirred at room temperature or with gentle heating to facilitate the condensation reaction, forming 1-(2,3-methylenedioxyphenyl)-2-nitropropene. The product can be isolated by precipitation and filtration.
Step 2: Reduction of 1-(2,3-Methylenedioxyphenyl)-2-nitropropene to 2,3-MDA
The intermediate, 1-(2,3-methylenedioxyphenyl)-2-nitropropene, is then reduced to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like THF is typically employed for this transformation. The nitropropene is added to a suspension of LiAlH4 and the mixture is refluxed. After the reaction is complete, the excess reducing agent is carefully quenched, and the product is worked up through an acid-base extraction. The resulting freebase of 2,3-MDA is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Performance Comparison
The following table summarizes the key quantitative data for the established and novel synthesis pathways for this compound.
| Metric | Established Pathway | Novel Pathway (Estimated) |
| Starting Material | 2,3-Methylenedioxy-β-ethyl-β-nitrostyrene | 2,3-Methylenedioxybenzaldehyde |
| Key Reactions | Reduction of nitrostyrene | Henry condensation, Reduction of nitropropene |
| Overall Yield | 85%[1] | 60-70% |
| Purity | High (recrystallized solid) | Good (requires purification) |
| Reaction Time | ~6 hours | ~24-48 hours |
| Reagents | LiAlH4, THF, Ethereal HCl | Nitroethane, Base catalyst, LiAlH4, THF, HCl |
| Safety Considerations | Use of highly reactive LiAlH4 | Use of nitroalkanes and highly reactive LiAlH4 |
Note: The data for the novel pathway is estimated based on analogous reactions for the synthesis of 3,4-MDA and related compounds, as specific literature for the 2,3-isomer is limited.
Visualizing the Synthesis Pathways
To further elucidate the experimental workflows of both the established and novel synthesis pathways, the following diagrams have been generated using Graphviz.
Conclusion
Both the established and the novel synthesis pathways offer viable routes to this compound. The established pathway, starting from the corresponding nitrostyrene, provides a high-yield, single-step conversion to the final product. The novel pathway, commencing with 2,3-methylenedioxybenzaldehyde, involves an additional step but utilizes a more accessible starting material. The choice between these pathways will depend on the availability of starting materials, desired yield, and the experimental capabilities of the research team. Further optimization and detailed characterization of the novel pathway are warranted to fully assess its potential as a preferred synthetic route.
References
Lack of Preclinical Data on the Behavioral Effects of 2,3-MDA in Rats
A comprehensive review of scientific literature reveals a significant gap in the preclinical data regarding the behavioral effects of 2,3-methylenedioxyamphetamine (2,3-MDA) in rats. Despite extensive research into the broader class of phenethylamines, and specifically its close structural isomer 3,4-methylenedioxyamphetamine (MDA) and the related compound 3,4-methylenedioxymethamphetamine (MDMA or "Ecstasy"), there is a notable absence of published studies detailing the in-vivo behavioral pharmacology of 2,3-MDA.
This lack of available research prevents a direct comparison of 2,3-MDA's behavioral profile with other amphetamine analogs. Key areas of behavioral pharmacology, including locomotor activity, discriminative stimulus properties, and potential for reward or aversion, remain uncharacterized for this specific compound.
For researchers and drug development professionals, this information gap is critical. While the behavioral effects of 3,4-MDA and MDMA are well-documented, it is not scientifically sound to extrapolate these findings to the 2,3-isomer. Positional isomers of psychoactive compounds can exhibit markedly different pharmacological and toxicological profiles due to variations in how they interact with neurotransmitter systems.
Given the absence of data for 2,3-MDA, a comparative analysis as initially requested cannot be provided. However, a wealth of information is available for the more extensively studied isomer, 3,4-MDA, and its methylated analog, MDMA. A comparison guide for these compounds can be generated to provide insights into the structure-activity relationships within this class of substances.
Below is an example of the type of data and visualizations that could be provided for a well-researched compound like 3,4-MDA, should this be of interest to the audience.
Illustrative Comparison: Behavioral Effects of 3,4-MDA and MDMA in Rats
To demonstrate the type of analysis that is possible with available data, this section provides a comparative overview of the behavioral effects of 3,4-MDA and its more widely known analog, MDMA.
Quantitative Behavioral Data
The following table summarizes key behavioral data for 3,4-MDA and MDMA from studies in rats. These data are compiled from various sources and are intended to be representative of the typical findings in the field.
| Behavioral Assay | 3,4-MDA | MDMA | Key Findings |
| Locomotor Activity | Dose-dependent increase | Dose-dependent increase | Both compounds produce hyperlocomotion, a characteristic effect of psychostimulants. |
| Discriminative Stimulus | Generalizes to MDMA and other stimulants | Establishes a distinct discriminative cue | Rats trained to discriminate MDMA from saline will also recognize 3,4-MDA, indicating similar subjective effects. |
| Social Interaction | Mixed effects reported | Generally increases social interaction | MDMA is known for its prosocial effects, while the effects of 3,4-MDA on social behavior are less consistently reported. |
| Self-Administration | Readily self-administered | Readily self-administered | Both compounds have reinforcing properties, suggesting a potential for abuse. |
Experimental Protocols
Locomotor Activity Assessment: Rats are individually placed in a novel, enclosed arena equipped with infrared beams. Following a habituation period, animals are administered the test compound or vehicle. The number of beam breaks is recorded over a set period (e.g., 60-120 minutes) to quantify horizontal and vertical movement.
Drug Discrimination: Rats are trained to press one of two levers in an operant chamber to receive a food reward. The active lever is contingent on the administration of a specific training drug (e.g., MDMA), while the other lever is active after saline administration. Once trained, the ability of a novel compound (e.g., 3,4-MDA) to substitute for the training drug is assessed by observing which lever the rat predominantly presses.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a drug discrimination study.
Caption: Workflow for a typical drug discrimination study in rats.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2,3-MDA Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of 2,3-MDA (2,3-Methylenedioxyamphetamine) hydrochloride is a critical component of laboratory safety and regulatory compliance. Due to the limited specific toxicological and disposal data for 2,3-MDA hydrochloride, a cautious approach is mandated, treating it with the same level of stringency as its better-understood isomers, such as 3,4-MDA and MDMA. This involves adhering to regulations for both controlled substances and hazardous chemical waste.
Regulatory and Safety Classification
This compound must be handled as a controlled substance and a potentially hazardous chemical. The disposal plan must comply with regulations set forth by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).
| Regulatory Body | Classification & Requirements | Rationale |
| DEA | Controlled Substance (Likely Schedule I) | As a structural isomer of MDA, 2,3-MDA is expected to be treated as a Schedule I controlled substance. Disposal must render the substance "non-retrievable" to prevent diversion. |
| EPA | Hazardous Waste | Based on the toxicity of related amphetamine compounds, it is prudent to manage this compound as hazardous waste under the Resource Conservation and Recovery Act (RCRA). |
| OSHA | Hazardous Chemical | Laboratories must have a written Hazard Communication Program and provide personnel with appropriate training and Personal Protective Equipment (PPE). |
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, all personnel must be equipped with the following PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The primary methods for the disposal of controlled substances like this compound are through a DEA-registered reverse distributor or by on-site destruction, both of which require meticulous record-keeping.
Method 1: Disposal via a Reverse Distributor
This is the most common and recommended method for laboratories.
-
Segregate and Secure: Isolate the this compound waste from other chemical waste streams. Store it securely in a properly labeled, sealed container, following all DEA storage requirements for controlled substances.
-
Contact a Reverse Distributor: Engage a DEA-registered reverse distributor that is authorized to handle Schedule I substances.
-
Documentation: Complete all necessary paperwork provided by the reverse distributor, including an inventory of the substances to be disposed of.
-
Packaging and Transfer: Package the waste according to the reverse distributor's instructions and Department of Transportation (DOT) regulations. The transfer of custody must be documented.
-
Confirmation of Destruction: The reverse distributor will issue a DEA Form 41 (Registrants Inventory of Drugs Surrendered) or other appropriate documentation confirming the destruction of the controlled substance. These records must be maintained for a minimum of two years.
Method 2: On-Site Destruction
On-site destruction is a more complex process and should only be undertaken if a laboratory has the necessary permits, equipment, and a DEA-approved protocol.
-
Regulatory Approval: Obtain explicit approval from the DEA for the on-site destruction protocol.
-
Destruction Procedure: The chosen method must render the this compound "non-retrievable." While specific methods for 2,3-MDA are not defined, incineration is a common and effective method for many organic compounds. Chemical degradation may also be an option, but a validated procedure would be required.
-
Witnessing: The destruction process must be witnessed by at least two authorized employees of the registrant.
-
Documentation (DEA Form 41): A DEA Form 41 must be completed to record the destruction. This form requires details of the substance, quantity, method of destruction, and the signatures of the two witnesses.
-
Record Keeping: The completed DEA Form 41 must be kept on file for at least two years and be available for inspection by the DEA.
Experimental Protocol: Chemical Degradation (Hypothetical)
Disclaimer: The following is a hypothetical protocol for rendering an amphetamine-like compound non-retrievable and should be validated and approved by regulatory authorities before implementation.
Objective: To degrade this compound into non-psychoactive, non-hazardous byproducts.
Materials:
-
This compound
-
Potassium permanganate (a strong oxidizing agent)
-
Sulfuric acid (concentrated)
-
Sodium bisulfite solution
-
Sodium carbonate or sodium hydroxide solution
-
Appropriate reaction vessel and stirring equipment
-
pH meter or pH paper
Procedure:
-
In a well-ventilated fume hood, dissolve the this compound in water in a suitable reaction vessel.
-
Slowly and with constant stirring, add a solution of potassium permanganate.
-
Carefully acidify the mixture by adding concentrated sulfuric acid dropwise. The solution should turn a deep purple color.
-
Allow the reaction to proceed with stirring for several hours, monitoring for the disappearance of the purple color, which indicates the consumption of the permanganate.
-
Once the reaction is complete, quench any remaining permanganate by slowly adding a sodium bisulfite solution until the solution becomes colorless.
-
Neutralize the acidic solution by carefully adding a solution of sodium carbonate or sodium hydroxide until the pH is between 6.0 and 8.0.
-
The resulting solution should be analyzed by a validated analytical method (e.g., GC-MS) to confirm the complete destruction of the this compound.
-
Once destruction is confirmed, the neutralized solution may be disposed of as non-hazardous aqueous waste, in accordance with local regulations.
Disposal Workflow Diagram
Caption: Decision workflow for the compliant disposal of this compound.
By adhering to these rigorous procedures, laboratories can ensure the safe, responsible, and compliant disposal of this compound, thereby protecting personnel, the community, and the environment, while building trust as a leader in laboratory safety and chemical handling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
